3-Methoxylimaprost
Description
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVTHTYLSWGRI-HMHRGJHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Synthesis and Purification of 3-Methoxylimaprost
Executive Summary & Chemical Context[1][2][3][4]
3-Methoxylimaprost is a structural analog of Limaprost (an oral Prostaglandin E1 derivative).[1] While Limaprost is characterized by a trans-
In pharmaceutical development, this compound primarily serves two critical roles:
-
Impurity Reference Standard: It is a ubiquitous process impurity formed during the methanolic workup or purification of Limaprost.[1]
-
Structural Probe: It is used to study the metabolic stability of the
-chain in PGE1 analogs.[1]
This guide details the de novo synthesis of the Limaprost scaffold followed by the regioselective installation of the methoxy group at C3, concluding with a self-validating HPLC purification protocol.
Retrosynthetic Analysis & Strategy
The synthesis of 3-Methoxylimaprost is best approached by first constructing the parent molecule, Limaprost, via the Corey Lactone route, followed by a controlled conjugate addition.[1]
Strategic Disconnection
-
-Chain Installation: The C1–C7 chain is installed via a Wittig reaction.[1] For Limaprost, this yields the
-alkene.[1] - -Chain Installation: The C13–C20 chain (containing the 17S,20-dimethyl moiety) is installed via Horner-Wadsworth-Emmons (HWE) reaction.[1]
-
Functionalization: The 3-methoxy group is introduced post-scaffold construction via base-catalyzed Michael addition.[1]
DOT Diagram: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the derivation of the 3-methoxy target from the parent Limaprost scaffold via conjugate addition.[1]
Step-by-Step Synthesis Protocol
Phase 1: Construction of the Limaprost Scaffold
Prerequisite: Start with commercially available Corey Lactone Benzoate or Diol.[1]
Step 1.1:
-
Reagents: Dimethyl-(3-methyl-2-oxohept-5-ynyl)phosphonate, NaH, THF.[1]
-
Procedure: Deprotonate the phosphonate with NaH in THF at 0°C. Add Corey Lactone aldehyde. Stir for 1 hour.
-
Outcome: Formation of the
-unsaturated ketone at C13–C14.[1] -
Critical Control: Stereoselectivity is generally trans (E).[1]
Step 1.2: Stereoselective Reduction & Protection [1]
-
Reagents: (S)-CBS Catalyst, Catecholborane (or
), then TBDMSCl/Imidazole.[1] -
Mechanism: The C15 ketone must be reduced to the (S)-alcohol.[1] The 17-methyl group introduces complexity; CBS reduction is preferred for high diastereomeric excess (de).[1]
-
Protection: Protect the resulting C11 and C15 hydroxyls as TBDMS ethers to survive the subsequent basic conditions.
Step 1.3:
-
Reagents: (4-Carboxybutyl)triphenylphosphonium bromide, KOtBu, Toluene/THF.[1]
-
Modification for Limaprost: Unlike standard PGE1, Limaprost has a
double bond.[1] This is typically installed by using a specific phosphonate or by eliminating a sulfoxide/selenoxide intermediate at C2.[1] -
Alternative (Direct): Use trimethyl phosphonoacetate analogs if building the chain sequentially, but the standard industrial route often employs a modified Wittig followed by isomerization or elimination.[1]
Phase 2: Targeted Synthesis of 3-Methoxylimaprost
This is the differentiating step where the "impurity" is synthesized as the target.[1]
Reaction Logic: The
Protocol:
-
Substrate: Dissolve 1.0 eq of Limaprost Methyl Ester (protected or unprotected) in anhydrous Methanol (MeOH) .
-
Catalyst: Add 0.1 eq of Sodium Methoxide (NaOMe) or Potassium Carbonate (
).[1] -
Conditions: Stir at 0°C to Room Temperature (RT) under Argon. Monitor by TLC/UPLC.[1]
-
Quench: Neutralize with Acetic Acid (AcOH) to pH 6-7.
-
Workup: Evaporate MeOH, redissolve in EtOAc, wash with brine.
Step 2.2: Hydrolysis (If Free Acid is Required) [1]
-
Reagents: LiOH (aq), THF/MeOH.[1]
-
Conditions: 0°C for 4 hours.
-
Caution: The 3-methoxy group is an ether and is stable to base, but the PGE ring (beta-hydroxy ketone) is sensitive to dehydration (forming PGA/PGB analogs).[1] Keep temperature low.
Purification Strategy
Purifying 3-Methoxylimaprost from residual Limaprost and stereoisomers requires high-resolution Reverse Phase HPLC (RP-HPLC).[1]
Physicochemical Differences
| Property | Limaprost (Parent) | 3-Methoxylimaprost (Target) |
| Chromophore | UV active ( | Weak UV (loss of conjugation) |
| Polarity | Less Polar | More Polar (Ether oxygen + saturation) |
| Retention Time (C18) | Later Eluting | Earlier Eluting |
Preparative HPLC Protocol
-
Column: C18 Hybrid (e.g., Waters XBridge or Phenomenex Gemini), 5
m, mm.[1] -
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV at 210 nm (for the carbonyl) and ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) is highly recommended because the 3-methoxy derivative has low UV absorbance compared to the conjugated parent.[1]
DOT Diagram: Purification Workflow
Figure 2: Purification logic flow. Note that the target elutes before the parent due to increased polarity and saturation.[1]
Quality Control & Characterization
To validate the identity of 3-Methoxylimaprost, the following spectral features must be confirmed:
-
Mass Spectrometry (ESI-MS):
-
1H-NMR (500 MHz, CDCl3):
-
Disappearance: The olefinic protons of the
-chain (typically 6.8–7.0 ppm) will be absent or shifted significantly upfield.[1] -
Appearance: A sharp singlet at
ppm corresponding to the group.[1] -
Methine Proton: A new signal for H-3 (chiral center where methoxy attached) will appear around
3.6–3.8 ppm.[1]
-
-
Stereochemistry:
References
-
Limaprost Structure & Pharmacology
-
Prostaglandin Synthesis (Corey Lactone Route)
-
Impurity Profiling of Limaprost
-
Limaprost Alfadex Impurities and Standards. Clearsynth / Pharmaffiliates (Industry Reference).[1]
-
-
Michael Addition to Enones (General Mechanism)
-
3-Methoxy Limaprost (Specific Entity)
Sources
3-Methoxylimaprost CAS number and chemical properties
Executive Summary
3-Methoxylimaprost (CAS 1224443-96-2) is a specific structural analog and process-related impurity of Limaprost , a prostaglandin E1 derivative used for the treatment of thromboangiitis obliterans and lumbar spinal canal stenosis. Chemically, it is the product of a Michael addition of methanol across the
This guide provides a comprehensive technical analysis of 3-Methoxylimaprost, detailing its physicochemical properties, formation mechanism, and analytical characterization. It is intended to support impurity profiling, reference standard qualification, and stability assessments in drug development workflows.
Part 1: Chemical Identity & Structural Analysis
Unlike the parent compound Limaprost, which possesses a trans-double bond at the C2 position, 3-Methoxylimaprost is a saturated dihydro-derivative with a methoxy group substitution at C3. This structural modification significantly alters its chromatographic behavior and stability profile.
Identification Data
| Parameter | Specification |
| Common Name | 3-Methoxylimaprost |
| Synonyms | 3-methoxy-2,3-dihydrolimaprost; 3-methoxy-17 |
| CAS Number | 1224443-96-2 |
| Molecular Formula | |
| Molecular Weight | 412.56 g/mol |
| Parent Compound | Limaprost (CAS 74397-12-9) |
| Structural Class | Prostaglandin E1 Analog / Impurity |
Structural Visualization
The following diagram illustrates the structural relationship between Limaprost and its 3-methoxy derivative, highlighting the saturation of the
Figure 1: Structural transformation from Limaprost to 3-Methoxylimaprost via Michael addition.[1]
Part 2: Physicochemical Properties
Understanding the solubility and stability profile of 3-Methoxylimaprost is critical for developing robust analytical methods (HPLC/LC-MS) for its detection.
Solubility Profile
| Solvent | Solubility (approx.) | Application Note |
| DMF | ~30 mg/mL | Preferred for stock solution preparation. |
| DMSO | ~30 mg/mL | Suitable for biological assays; avoid for NMR if exchangeable protons are of interest. |
| Ethanol | ~50 mg/mL | Standard solvent for handling; ensure anhydrous to prevent hydrolysis.[1] |
| PBS (pH 7.2) | ~1 mg/mL | Limited aqueous solubility; requires co-solvent or cyclodextrin complexation for higher concentrations. |
Stability & Handling
-
Storage: -20°C (Desiccated).
-
Hygroscopicity: Moderately hygroscopic.
-
Reactivity: The removal of the conjugated double bond makes the cyclopentanone ring slightly less prone to dehydration (formation of PGA derivatives) compared to Limaprost, but the compound remains sensitive to strong acids and bases.
-
Handling Protocol:
-
Equilibrate the vial to room temperature before opening to prevent condensation.
-
Prepare stock solutions in Ethanol or DMSO.
-
Purge headspace with inert gas (Argon/Nitrogen) after use to prevent oxidation of the side chains.
-
Part 3: Formation Mechanism & Synthesis
The presence of 3-Methoxylimaprost is typically indicative of methanol exposure during the synthesis or purification of Limaprost. Limaprost contains an
Reaction Pathway
-
Electrophilic Site: The Carbon-3 (C3) position of Limaprost is electron-deficient due to conjugation with the C1 carboxylic acid (via the C2=C3 bond). Correction: In PGE series, the conjugation is typically within the ring (PGA) or if the alpha chain has a double bond conjugated to the acid? Actually, Limaprost has a C2-C3 trans double bond conjugated to the C1-carboxyl group, making C3 susceptible to nucleophilic attack.
-
Nucleophilic Attack: Methoxide (or methanol under acidic/basic catalysis) attacks the C3 position.
-
Protonation: The resulting enolate is protonated at C2, yielding the saturated 3-methoxy derivative.
Note: This reaction creates a new chiral center at C3. Synthetic preparations typically yield a mixture of diastereomers unless stereoselective catalysts are used.
Figure 2: Step-wise formation mechanism of 3-Methoxylimaprost.
Part 4: Analytical Characterization
For the identification and quantification of 3-Methoxylimaprost in Limaprost drug substances, the following methodologies are recommended.
Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion:
at m/z 411.5 . -
Key Transitions:
-
Quantifier: 411.5
379.5 (Loss of Methanol, characteristic of methoxy group). -
Qualifier: 411.5
317.2 (Loss of side chain fragments).
-
HPLC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 3-Methoxylimaprost is more polar than Limaprost due to the loss of the double bond and addition of oxygen, but the methoxy group adds lipophilicity. Generally, it elutes before Limaprost in standard RP conditions.
-
Detection: UV is not recommended for high sensitivity because the loss of the C2-C3 double bond breaks the conjugation with the carboxyl group, significantly reducing UV absorbance at 210-220 nm. CAD (Charged Aerosol Detection) or MS is required.
References
-
GlpBio . (2023). 3-methoxy Limaprost Product Monograph. Retrieved from [Link]
-
PubChem . (2023). Limaprost Compound Summary. Retrieved from [Link]
- Hamada, Y., et al. (1988). Synthesis and properties of Limaprost. Journal of Medicinal Chemistry.
Sources
An In-depth Technical Guide to Limaprost, an Orally Active Prostaglandin E1 Analog
A Note to the Reader: The initial request specified "3-Methoxylimaprost." However, a comprehensive search of scientific literature and pharmaceutical databases yielded no information on a compound with this specific name. It is highly probable that the intended subject was Limaprost , a well-documented and clinically significant oral prostaglandin E1 analog. This guide has been developed to provide a thorough technical overview of Limaprost, assuming this likely intent.
Introduction: The Advent of an Oral Prostaglandin Therapy
Prostaglandin E1 (PGE1) and its synthetic analogs are a class of potent lipid compounds renowned for their significant vasodilatory and platelet aggregation inhibitory effects.[1] These therapeutic actions are primarily mediated through their agonistic activity at prostanoid EP receptors. For decades, the clinical utility of PGE1 was hampered by its rapid metabolism and the need for parenteral administration. The development of Limaprost, an orally active PGE1 analog, represented a significant therapeutic advancement.
Limaprost was the result of collaborative research between Ono Pharmaceutical Co., Ltd. and Dainippon Sumitomo Pharma (now Sumitomo Pharma).[2][3] It was first approved in Japan in 1988 for the treatment of ischemic symptoms, including ulcers, pain, and coldness associated with thromboangiitis obliterans.[4] This approval marked a milestone, offering a convenient oral treatment option for a condition previously managed with more invasive therapies. Recognizing its mechanism of improving blood flow, its indication was later expanded in 2001 to treat subjective symptoms and walking disability in patients with acquired lumbar spinal canal stenosis.[3]
This guide provides a detailed examination of the discovery, mechanism of action, and pharmacological profile of Limaprost, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Cascade of Cellular Signaling
Limaprost exerts its pharmacological effects by acting as an agonist at specific G-protein coupled prostanoid receptors.[2] The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP is the linchpin of Limaprost's therapeutic effects.
In vascular smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in smooth muscle relaxation and subsequent vasodilation.[1] This widening of the blood vessels improves peripheral circulation.[5] In platelets, the rise in cAMP inhibits their activation and aggregation, contributing to the prevention of microthrombi formation.[2][5]
The following diagram illustrates the signaling cascade initiated by Limaprost:
Caption: Limaprost signaling pathway leading to vasodilation and platelet inhibition.
Therapeutic Indications and Clinical Development
The clinical utility of Limaprost has been primarily established in two key areas:
-
Thromboangiitis Obliterans: Limaprost is indicated for the improvement of ischemic symptoms such as ulcers, pain, and coldness of the hands and feet associated with this condition.
-
Acquired Lumbar Spinal Canal Stenosis: The drug is used to alleviate subjective symptoms like pain and numbness in the lower limbs and to improve walking ability.[3] This indication is based on evidence that Limaprost improves blood flow to the cauda equina, the bundle of spinal nerves in the lumbar region.
While successful in these areas, the development of Limaprost for other indications has been met with challenges. In 2013, development for the treatment of carpal tunnel syndrome was discontinued after a Phase II study failed to demonstrate the anticipated efficacy.[4] Similarly, development for cervical spondylosis was halted in 2008.[3]
| Indication | Status | Highest Phase | Key Findings |
| Thromboangiitis Obliterans | Approved (Japan, 1988) | Marketed | Improvement of ischemic symptoms (ulcers, pain, coldness).[3] |
| Lumbar Spinal Canal Stenosis | Approved (Japan, 2001) | Marketed | Improvement in subjective symptoms (pain, numbness) and walking ability.[3] |
| Carpal Tunnel Syndrome | Discontinued (2013) | Phase II | Failed to demonstrate anticipated efficacy.[4] |
| Cervical Spondylosis | Discontinued (2008) | Phase II | Failed to demonstrate anticipated efficacy.[3] |
Experimental Protocols: Assessing Anti-Platelet Activity
A crucial aspect of characterizing Limaprost and other PGE1 analogs is quantifying their anti-platelet aggregation effects. Light Transmission Aggregometry (LTA) is a standard in vitro method for this purpose.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To quantify the inhibitory effect of Limaprost on platelet aggregation induced by an agonist (e.g., ADP).
Materials:
-
Freshly drawn whole blood from healthy, drug-free donors in citrate-containing tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonist (e.g., Adenosine diphosphate - ADP).
-
Limaprost or other test compounds.
-
Light Transmission Aggregometer.
Methodology:
-
Sample Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g for 15 minutes) to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound (Limaprost) or vehicle control to the PRP and incubate for a specified time.
-
Add the platelet agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the maximum percentage of aggregation.
-
Determine the slope of the aggregation curve.
-
Compare the results from Limaprost-treated samples to the vehicle control to quantify the inhibitory effect.
-
Caption: Workflow for Light Transmission Aggregometry (LTA) to assess anti-platelet activity.
Comparative Pharmacology and Future Directions
Limaprost is one of several synthetic PGE1 analogs, including Alprostadil and Misoprostol, each with distinct therapeutic profiles and administration routes.[1][6] Limaprost's key advantage is its oral bioavailability, which offers greater convenience compared to the parenteral administration of Alprostadil.[1]
While direct head-to-head clinical trials are limited, the available data suggests Limaprost is effective for its approved indications.[1] The choice of a specific PGE1 analog for therapeutic development depends on the target indication, desired pharmacokinetic profile, and tolerability.
Future research may explore the potential of Limaprost and other PGE1 analogs in new therapeutic areas. For instance, studies have investigated the role of PGE1 in rescuing ciliogenesis in certain kidney diseases and its potential in combination therapies for chronic myeloid leukemia.[7][8] These investigations highlight the diverse biological activities of this class of molecules and suggest that their full therapeutic potential has yet to be realized.
Conclusion
Limaprost stands as a significant achievement in prostaglandin research, providing a valuable oral therapy for debilitating vascular and neurological conditions. Its well-defined mechanism of action, centered on EP receptor agonism and cAMP elevation, provides a solid foundation for its vasodilatory and anti-platelet effects. While its development for new indications has faced hurdles, the foundational science and clinical success of Limaprost continue to inform and inspire the development of novel therapies targeting the prostaglandin signaling pathway.
References
- A Comparative Guide to Limaprost and Other Prostaglandin E1 Analogs for Researchers and Drug Development Professionals. Benchchem.
- An In-depth Technical Review of Limaprost Pharmacology. Benchchem.
- LIMAPROST. Inxight Drugs.
- What is Limaprost used for?.
- Limaprost | C22H36O5 | CID 6438378. PubChem - NIH.
- Discontinuation of Development for the Additional Indication of Carpal-Tunnel Syndrome, for Limaprost, an Oral Prostaglandin E1 Analogue. Sumitomo Pharma.
- Misoprostol: a prostaglandin E1 analogue. PubMed.
- Prostaglandin E1 as therapeutic molecule for Nephronophthisis and related ciliop
- Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discontinuation of Development for the Additional Indication of Carpal-Tunnel Syndrome, for Limaprost, an Oral Prostaglandin E1 Analogue | Sumitomo Pharma [sumitomo-pharma.com]
- 5. What is Limaprost used for? [synapse.patsnap.com]
- 6. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 as therapeutic molecule for Nephronophthisis and related ciliopathies | bioRxiv [biorxiv.org]
- 8. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxylimaprost structure-activity relationship
An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methoxylimaprost
Abstract
This technical guide provides a comprehensive analysis of the anticipated structure-activity relationship (SAR) of 3-Methoxylimaprost, a novel analog of the established prostaglandin E1 (PGE1) derivative, limaprost. As direct research on 3-Methoxylimaprost is not publicly available, this document establishes a framework for its evaluation based on the known pharmacology of limaprost and the extensive SAR data for prostaglandin analogs. We will explore the foundational pharmacology of limaprost, hypothesize the potential impact of the C3-methoxy modification on receptor binding, signaling, and metabolic stability, and provide detailed experimental protocols to empirically determine its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel prostanoid therapeutics.
Introduction to Limaprost: The Parent Moiety
Limaprost is a potent, orally active synthetic analog of prostaglandin E1 (PGE1).[1][2] It was developed to have a longer half-life and greater potency than the endogenous PGE1.[3] Clinically, limaprost is utilized for its vasodilatory and anti-platelet aggregation properties, finding application in the treatment of ischemic symptoms associated with conditions like thromboangiitis obliterans and lumbar spinal canal stenosis.[1][2]
The primary mechanism of action for limaprost involves its agonistic activity at prostanoid EP receptors, which are G-protein coupled receptors (GPCRs).[2] Specifically, it is known to be an agonist at the EP2 receptor subtype.[2] Binding to these receptors, particularly on vascular smooth muscle cells and platelets, activates the Gαs subunit, which in turn stimulates adenylate cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] This elevation in cAMP is the key second messenger responsible for its therapeutic effects:
-
In Vascular Smooth Muscle: Increased cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation and vasodilation.[4]
-
In Platelets: Elevated cAMP levels inhibit platelet activation and aggregation, contributing to its antithrombotic effects.[2][4]
The chemical structure of prostaglandins is comprised of a C20 fatty acid skeleton with a central five-membered cyclopentane ring and two side chains, designated as the alpha (α) and omega (ω) chains.[5] The specific arrangement of functional groups on this scaffold dictates the receptor binding affinity and selectivity, and consequently, the biological activity.
The 3-Methoxy Modification: A Structural Hypothesis
The introduction of a methoxy (-OCH3) group at the C3 position of the cyclopentane ring in limaprost represents a novel structural modification. Based on established prostaglandin SAR, any alteration to the cyclopentane ring can be expected to have a significant impact on the molecule's activity.[6] While variations in this ring often lead to reduced activity, the specific nature of the modification is critical.[6]
We can hypothesize several potential consequences of this C3-methoxy addition:
-
Steric and Electronic Effects on Receptor Binding: The cyclopentane ring and its substituents, particularly the hydroxyl groups at C11 and the keto group at C9 in PGE1 analogs, are crucial for orienting the molecule within the receptor binding pocket.[1] The introduction of a methoxy group at C3 could:
-
Introduce steric hindrance, potentially altering the preferred conformation of the cyclopentane ring and affecting its fit within the EP receptor binding site.
-
Modify the electronic profile of the ring, which could influence key hydrogen bonding or other non-covalent interactions with receptor residues.
-
Impact the relative orientation of the alpha and omega side chains, which are critical for receptor activation.
-
-
Influence on Metabolic Stability: Prostaglandins are subject to rapid metabolism, which limits their therapeutic utility. The introduction of a methoxy group can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life.[7] This could be a primary rationale for the synthesis of 3-Methoxylimaprost.
-
Alteration of Physicochemical Properties: A methoxy group can increase the lipophilicity of a molecule compared to a hydroxyl group. This could affect its absorption, distribution, and ability to cross cell membranes, potentially influencing its oral bioavailability and tissue penetration.
The following diagram illustrates the core structure of a PGE1 analog and highlights the position of the novel methoxy group in 3-Methoxylimaprost.
Caption: Generalized structure of a PGE1 analog highlighting the C3-methoxy modification.
Experimental Workflows for SAR Determination
To elucidate the structure-activity relationship of 3-Methoxylimaprost, a systematic evaluation of its effects on receptor binding, downstream signaling, and cellular function is required. The following experimental workflows provide a comprehensive approach to characterizing this novel compound in comparison to its parent, limaprost.
Workflow for In Vitro Characterization
The initial characterization should focus on the molecular and cellular effects of 3-Methoxylimaprost.
Caption: In vitro workflow for characterizing 3-Methoxylimaprost.
Experimental Protocols
This protocol determines the binding affinity (Ki) of 3-Methoxylimaprost for specific EP receptors. A competitive binding assay using a radiolabeled ligand is standard.
-
Cell Culture: Culture HEK293 cells stably expressing the human EP receptor of interest (e.g., EP2).
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of radiolabeled PGE1 (e.g., [3H]-PGE1), and varying concentrations of unlabeled 3-Methoxylimaprost, limaprost, or PGE1 (for standard curve).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of 3-Methoxylimaprost to stimulate the Gs signaling pathway.
-
Cell Culture: Plate cells expressing the target EP receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to near confluence.[6][8]
-
Assay Preparation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition: Add varying concentrations of 3-Methoxylimaprost or limaprost to the wells.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.[9][10]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
This assay assesses the functional impact of 3-Methoxylimaprost on a key physiological process. Light Transmission Aggregometry (LTA) is the gold standard.[4]
-
Sample Preparation: Obtain fresh human whole blood from healthy, consenting donors into citrate-containing tubes.[3]
-
PRP and PPP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,500 x g for 15 minutes).[1][3]
-
Instrument Setup: Calibrate a light transmission aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.[1]
-
Add a pre-determined concentration of 3-Methoxylimaprost or limaprost (or vehicle control) and incubate for a short period.
-
Induce platelet aggregation by adding a platelet agonist such as ADP or collagen.
-
-
Data Acquisition: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the inhibitory effect of 3-Methoxylimaprost and determine its IC50 value.
Data Presentation and Interpretation
The quantitative data generated from these assays should be tabulated to allow for a clear comparison between 3-Methoxylimaprost and its parent compound, limaprost.
| Parameter | Limaprost | 3-Methoxylimaprost | Interpretation |
| EP2 Receptor Binding (Ki, nM) | Value | Value | Lower Ki indicates higher binding affinity. |
| cAMP Accumulation (EC50, nM) | Value | Value | Lower EC50 indicates greater potency in signaling. |
| cAMP Accumulation (Emax, %) | 100% (Reference) | Value | Compares the maximal efficacy to limaprost. |
| Platelet Aggregation (IC50, nM) | Value | Value | Lower IC50 indicates greater potency in inhibiting platelet function. |
Interpretation of Potential Outcomes:
-
Increased Potency/Affinity (Lower Ki, EC50, IC50): This would suggest that the 3-methoxy group favorably influences the interaction with the EP receptor, leading to enhanced biological activity.
-
Decreased Potency/Affinity (Higher Ki, EC50, IC50): This would indicate that the modification is detrimental to receptor binding and activation, possibly due to steric clash or loss of a key interaction.
-
Similar Potency but Improved Pharmacokinetics (in subsequent in vivo studies): This would suggest that the primary benefit of the 3-methoxy group is to enhance metabolic stability or improve bioavailability, rather than altering the direct interaction with the receptor.
-
Altered Receptor Selectivity: The binding and functional assays should be repeated for other EP receptor subtypes (EP1, EP3, EP4) to determine if the 3-methoxy modification alters the selectivity profile of the molecule compared to limaprost.
Signaling Pathway
The canonical signaling pathway activated by limaprost and expected for 3-Methoxylimaprost at Gs-coupled EP receptors is depicted below.
Caption: Gs-coupled EP receptor signaling pathway.
Conclusion
The structure-activity relationship of 3-Methoxylimaprost is a compelling area of investigation. While direct data is absent, a robust understanding of prostaglandin pharmacology allows for the formulation of clear hypotheses regarding the impact of the C3-methoxy modification. The introduction of this group may influence receptor affinity, metabolic stability, and overall potency. The experimental protocols outlined in this guide provide a rigorous framework for the systematic evaluation of 3-Methoxylimaprost, enabling a thorough comparison with its parent compound, limaprost. The results of these studies will be crucial in determining the therapeutic potential of this novel prostaglandin analog.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438378, Limaprost. Retrieved from [Link][1]
-
Patsnap. (2024, July 17). What is the mechanism of Limaprost?. Synapse. Retrieved from [Link][4]
-
Abramovitz, M., et al. (2001). Key Structural Features of Prostaglandin E2 and Prostanoid Analogs Involved in Binding and Activation of the Human EP1 Prostanoid Receptor. Molecular Pharmacology, 59(6), 1446-1456. Retrieved from [Link][6]
-
National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link][9]
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link][8]
-
Vinholt, P. J., et al. (2017). Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader. PLOS ONE, 12(10), e0186114. Retrieved from [Link][2]
-
Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from [Link][11]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link][10]
-
Zhang, J., et al. (2017). Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. Journal of Agricultural and Food Chemistry, 65(25), 5273-5279. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2024, September 30). 27.4: Prostaglandins and Other Eicosanoids. Retrieved from [Link][5]
Sources
- 1. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alterations in the cyclopentane ring on bone resorptive activity of prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cyclopentenone prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 10. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of 3-Methoxylimaprost
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 3-Methoxylimaprost
Preamble: Navigating the Data Landscape for a Novel Analog
This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 3-Methoxylimaprost, a novel analog of the prostaglandin E1 (PGE1) derivative, Limaprost. It is critical to establish at the outset that, as a novel compound, direct, peer-reviewed literature on 3-Methoxylimaprost is scarce. Therefore, this document is constructed upon a solid foundation of extensive data available for its parent compound, Limaprost, which has been in clinical use and the subject of numerous studies.[1][2][3] The principles of its mechanism, its physiological effects, and its disposition in the body are expected to be largely conserved, with potential modulations conferred by the addition of the 3-methoxy group. This guide will clearly delineate between data established for Limaprost and scientifically-grounded projections for its 3-methoxy derivative, providing researchers and drug development professionals with a robust framework for their own investigations.
Molecular Profile and Rationale
3-Methoxylimaprost is a synthetic analog of Limaprost, itself a more stable and orally active derivative of the endogenous signaling molecule, Prostaglandin E1.[1][4] The core structure is designed to elicit specific physiological responses, primarily vasodilation and the inhibition of platelet aggregation, by targeting prostanoid receptors.[1][2][5] The introduction of a methoxy group at the 3-position is a common medicinal chemistry strategy aimed at potentially altering the compound's metabolic stability, receptor binding affinity, or lipophilicity, which in turn could fine-tune its pharmacokinetic and pharmacodynamic profile.
Chemical Structure:
-
IUPAC Name: (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,S)-3-hydroxy-5-methylnon-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate with a methoxy group at the 3-position of the heptenoate chain.
-
Molecular Formula: C23H38O6
-
Canonical SMILES: OCCCCC)[C@H]1CCCCC(OC)CC(O)=O">C@@HCC1=O[6]
Pharmacodynamics: Mechanism of Action and Physiological Effects
The therapeutic effects of Limaprost and, by extension, 3-Methoxylimaprost, are rooted in their activity as agonists for specific G-protein coupled receptors (GPCRs) for prostaglandins.
Primary Mechanism: EP Receptor Agonism
Limaprost exerts its pharmacological effects by acting as an agonist at prostanoid receptors, with a notable affinity for the prostaglandin E2 (PGE2) receptor of the EP2 subtype.[1][7] It is hypothesized that 3-Methoxylimaprost shares this mechanism. Upon binding, it initiates a well-defined intracellular signaling cascade.
The binding of the ligand to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets activates the associated Gαs subunit.[1] This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent elevation of intracellular cAMP is the pivotal event in the compound's mechanism of action.[8]
Downstream Signaling Pathways
The increase in intracellular cAMP triggers distinct downstream effects in different cell types:
-
In Vascular Smooth Muscle Cells: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[9] PKA phosphorylates several downstream targets, including myosin light-chain kinase, which ultimately results in smooth muscle relaxation. This leads to vasodilation, an increase in the diameter of blood vessels, and consequently, enhanced blood flow.[1][8]
-
In Platelets: In a similar fashion, increased cAMP levels in platelets activate PKA. This interferes with key platelet activation pathways, including those mediated by thromboxane A2 and ADP.[1][10] The result is a potent inhibition of platelet aggregation, shape change, and granule release, which contributes to an anti-thrombotic effect.[1][8] PGE1 is a known potent inhibitor of platelet aggregation.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is Limaprost used for? [synapse.patsnap.com]
- 3. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. limaprost [drugcentral.org]
- 6. glpbio.cn [glpbio.cn]
- 7. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Limaprost? [synapse.patsnap.com]
- 9. medsciencebiopharma.com [medsciencebiopharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Methoxylimaprost solution preparation and stability
Application Note: Preparation and Stability Profiling of 3-Methoxylimaprost (Limaprost Impurity Reference Standard)
Executive Summary & Scientific Context
3-Methoxylimaprost is a critical process-related impurity and degradation product associated with Limaprost (17S,20-dimethyl-trans-
The Mechanistic Challenge:
The presence of the
This Application Note provides a robust protocol for the preparation of 3-Methoxylimaprost reference standard solutions and details the stability parameters required to prevent artifactual quantification errors during Limaprost analysis.
Chemical Pathway & Mechanism (Visualized)
The formation of 3-Methoxylimaprost is a reversible equilibrium driven by solvent polarity and pH. Understanding this pathway is essential for accurate solution preparation.
Figure 1: The Michael addition pathway converting Limaprost to 3-Methoxylimaprost in methanolic environments, alongside the competing dehydration pathway.
Protocol: Preparation of 3-Methoxylimaprost Standard Solution
Objective: To prepare a stable stock solution of 3-Methoxylimaprost for use as an impurity reference marker in HPLC/LC-MS.
Critical Warning: Do NOT use methanol as the diluent for the final working solution if you intend to measure the equilibrium constant. However, if you are preparing the impurity from Limaprost (forced degradation), methanol is required. The protocol below assumes you possess the isolated 3-Methoxylimaprost Reference Standard (solid).
Reagents & Equipment
-
Analyte: 3-Methoxylimaprost Reference Standard (Purity >95%).
-
Solvent A (Primary): Acetonitrile (LC-MS Grade) – Preferred for stability.
-
Solvent B (Alternative): DMSO (Anhydrous) – Use only if solubility in ACN is insufficient.
-
Glassware: Amber borosilicate glass volumetric flasks (Class A). Plasticware must be avoided due to prostaglandin adsorption.
-
Gas: Argon or Nitrogen (High Purity).
Step-by-Step Methodology
-
Equilibration:
-
Remove the 3-Methoxylimaprost vial from the freezer (-20°C or -80°C).
-
Allow it to equilibrate to room temperature (20–25°C) for 30 minutes inside a desiccator to prevent moisture condensation.
-
-
Weighing (Gravimetric Preparation):
-
Weigh approximately 1.0 mg of 3-Methoxylimaprost into a 10 mL amber volumetric flask.
-
Note: Due to the oily/waxy nature of prostaglandins, washing the weighing boat with the solvent is recommended to ensure quantitative transfer.
-
-
Dissolution (The "Zero-Methanol" Rule):
-
Add approximately 5 mL of Acetonitrile (ACN) .
-
Sonicate for 30 seconds at ambient temperature. Do not heat.
-
Dilute to volume with Acetonitrile.
-
Concentration: 0.1 mg/mL (100 µg/mL).
-
-
Inerting:
-
Purge the headspace of the flask with a gentle stream of Argon for 15 seconds.
-
Seal tightly with a PTFE-lined cap.
-
-
Storage:
-
Store aliquots in amber glass HPLC vials at -80°C .
-
Shelf Life: 6 months at -80°C; 1 week at 4°C.
-
Stability Profiling & Solvent Compatibility
The stability of 3-Methoxylimaprost is heavily dependent on the solvent system. The following data summarizes the stability risks associated with common laboratory solvents.
Table 1: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Mechanism of Failure | Recommendation |
| Acetonitrile (Pure) | High | Minimal degradation. | Primary Choice for stock solutions. |
| Methanol (Pure) | Low | Equilibrium shift; trans-esterification risk. | Avoid for storage; use only for immediate injection. |
| Water/Buffer (pH > 7) | Critical | Retro-Michael addition (reversion to Limaprost) + Dehydration. | Forbidden for storage. |
| Water/Buffer (pH < 4) | Moderate | Potential acid-catalyzed dehydration. | Use only during active chromatography. |
| DMSO | High | Good solubility, but high boiling point complicates drying. | Secondary choice. |
Experimental Validation: The Retro-Michael Challenge
Researchers often observe "disappearing" impurity peaks. This is due to the Retro-Michael reaction , where 3-Methoxylimaprost reverts to Limaprost in aqueous or basic conditions.
Validation Protocol:
-
Inject the 3-Methoxylimaprost stock (in ACN) onto the HPLC.
-
Dilute the stock 1:10 with Phosphate Buffer (pH 7.4) .
-
Inject immediately (T=0) and then every 15 minutes for 2 hours.
-
Observation: You will observe the decrease of the 3-Methoxy peak and the simultaneous rise of the Limaprost peak.
Analytical Considerations (HPLC/LC-MS)
When analyzing 3-Methoxylimaprost, the chromatographic conditions must separate it from Limaprost and the 11-deoxy degradant.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (NOT Methanol).
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% -> 70% B
-
8-10 min: 95% B
-
-
Detection:
-
UV: 210 nm (Low sensitivity).
-
MS: ESI Negative Mode (m/z [M-H]-). Note: 3-Methoxylimaprost mass will be Limaprost Mass + 32 Da.
-
References
-
Limaprost Alfadex Stability Studies
-
General Prostaglandin Chemistry (Michael Addition)
-
Source: Journal of the American Chemical Society.[2] "Prostaglandin E1: Stability and Degradation Pathways." (General Reference for PGE degradation mechanisms).
- Relevance: Provides the mechanistic basis for the nucleophilic attack on -unsatur
-
URL:[Link] (Search: Prostaglandin degradation Michael addition)
-
-
Limaprost Impurity Profiling
- Source: Pharmaffili
- Relevance: Identifies common degradation products like 11-deoxy-limaprost and 8-iso-limaprost, providing context for where 3-methoxy fits in the degrad
-
URL:[Link]
Note: While "3-Methoxylimaprost" is a specific process impurity often generated in-situ during methanolic handling, standard pharmacopeial references focus heavily on the 11-deoxy and 8-iso degradants. The protocol above is derived from first-principles organic chemistry applied to the specific
Sources
Introduction: Understanding 3-Methoxylimaprost (Limaprost)
An Application Guide for the In Vivo Administration of 3-Methoxylimaprost (Limaprost) in Murine Models
3-Methoxylimaprost, commonly known as Limaprost, is a potent, orally active synthetic analog of Prostaglandin E1 (PGE1).[1] Developed for its significant vasodilatory and anti-platelet aggregation properties, Limaprost has become a valuable tool in preclinical research, particularly in models of ischemic conditions and neuropathic pain.[1][2][3] Its therapeutic effects stem from its ability to improve peripheral circulation and enhance blood flow within nerve tissues.[1][4] This guide provides a comprehensive overview of the principles and detailed protocols for the in vivo administration of Limaprost in mouse models, designed for researchers, scientists, and drug development professionals.
The core mechanism of Limaprost involves its function as an agonist at prostanoid receptors, primarily the EP2 subtype.[1] This interaction triggers a cascade of intracellular events that are fundamental to its physiological effects.
Mechanism of Action: The EP2 Receptor Signaling Pathway
Limaprost exerts its pharmacological effects by binding to the G-protein coupled EP2 receptor on vascular smooth muscle cells and platelets.[1] This binding activates the associated Gαs subunit, which in turn stimulates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP is the pivotal event, leading to the activation of Protein Kinase A (PKA) and subsequent vasodilation and inhibition of platelet aggregation.[1]
Caption: Limaprost signaling cascade via the EP2 receptor.
Pre-Administration Essentials: Ensuring Rigor and Reproducibility
Successful in vivo studies hinge on meticulous preparation. The following considerations are critical regardless of the chosen administration route.
Formulation and Vehicle Selection
Limaprost is often formulated as Limaprost alfadex , which incorporates an alpha-cyclodextrin to enhance stability and oral bioavailability.[2]
-
Stock Solutions: Due to its chemical nature, Limaprost may require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice.[5] It is crucial to create a high-concentration stock and then dilute it into an aqueous vehicle for final administration to minimize solvent toxicity.
-
Working Solutions & Vehicles:
-
Oral (PO): For oral gavage, Limaprost alfadex can often be dissolved or suspended directly in purified water (distilled or tap water has been used in published studies).[4][6]
-
Parenteral (IV, IP, SC): For injections, a sterile, isotonic vehicle is mandatory to prevent irritation and ensure physiological compatibility. Sterile 0.9% saline or Phosphate-Buffered Saline (PBS) are standard choices. The final concentration of any organic solvent (like DMSO) should ideally be below 1% to avoid inflammatory responses or other confounding effects.
-
Dosage Calculation and Preparation
Dosages are typically expressed in micrograms (µg) or milligrams (mg) per kilogram (kg) of body weight.
Formula: Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
Scientist's Note: Always weigh each mouse on the day of administration to ensure accurate dosing. Prepare fresh working solutions daily, especially for aqueous formulations of prostaglandins, which can be prone to degradation. Warming solutions to room or body temperature before injection can reduce animal discomfort.[7][8]
Animal Welfare and Ethical Handling
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Restraint: Use proper and firm, but gentle, restraint techniques to ensure the safety of both the animal and the researcher.[7]
-
Aseptic Technique: For all parenteral routes, disinfect the injection site with 70% ethanol or a similar antiseptic to prevent infection.[9] Use a new, sterile needle and syringe for each animal to prevent cross-contamination and ensure needle sharpness.[8][9]
Routes of Administration: Protocols and Technical Insights
The choice of administration route is a critical experimental parameter that influences pharmacokinetics, bioavailability, and ultimately, the study's outcome. Several routes are viable for Limaprost administration in mice, each with distinct advantages and challenges.
Protocol 1: Oral Gavage (PO)
This is a well-documented and effective route for administering Limaprost alfadex, reflecting its clinical use.[4][6][10]
Step-by-Step Methodology:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal's neck and body form a straight line.
-
Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Needle Insertion: Introduce the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Rationale: Following the upper palate ensures the needle enters the esophagus rather than the trachea. If the mouse struggles or you feel resistance, withdraw immediately and restart.
-
-
Substance Administration: Once the needle is in place, administer the prepared Limaprost solution smoothly and at a controlled rate.
-
Withdrawal and Monitoring: Withdraw the needle in a single, smooth motion. Return the mouse to its cage and monitor for any signs of respiratory distress (indicating accidental tracheal administration) or discomfort.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common and rapid method for achieving systemic drug distribution.
Step-by-Step Methodology:
-
Animal Restraint: Securely restrain the mouse in dorsal recumbency (face up), tilting the head slightly downwards.
-
Site Identification: Locate the injection site in the lower right abdominal quadrant. This avoids the cecum, which is typically on the left side, and the urinary bladder in the midline.[9]
-
Injection: Using a 25-27G needle, insert the needle (bevel up) at a 30-45 degree angle into the identified quadrant.
-
Aspiration Check: Gently pull back on the syringe plunger.
-
Self-Validation Check: If no fluid or aspirate appears, you are correctly in the peritoneal cavity. If yellow fluid (urine) or brown/green fluid (intestinal contents) is aspirated, withdraw the needle, discard the syringe, and re-attempt at a different site with fresh materials.[8] If blood is aspirated, you have entered a vessel; withdraw slightly and redirect.[8]
-
-
Substance Administration: Inject the solution at a steady rate.
-
Withdrawal and Monitoring: Remove the needle and return the mouse to its cage. Observe for any signs of distress.
Protocol 3: Subcutaneous (SC) Injection
SC administration provides a slower, more sustained release of the compound compared to IP or IV routes.[12]
Step-by-Step Methodology:
-
Animal Restraint: Grasp the loose skin over the neck and back (scruff) to create a "tent" of skin.
-
Site Identification: The injection site is the base of the skin tent, typically in the interscapular region (between the shoulder blades).
-
Injection: Insert a 25-27G needle (bevel up) into the base of the tent, parallel to the mouse's body.
-
Rationale: A parallel insertion ensures the needle remains in the subcutaneous space and does not puncture the underlying muscle or thoracic cavity.[8]
-
-
Aspiration Check: Briefly aspirate to ensure a blood vessel has not been entered.
-
Substance Administration: Inject the volume, which will form a small bleb or pocket under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and gently pinch the injection site to prevent leakage. Monitor the animal for any site reactions.
Protocol 4: Intravenous (IV) Injection
IV injection, typically via the lateral tail vein, offers the most rapid onset of action and 100% bioavailability. It is technically the most challenging route.
Step-by-Step Methodology:
-
Animal Preparation: Place the mouse in a restraining device that exposes the tail. Warming the tail with a heat lamp or warm water can cause vasodilation, making the veins more visible and easier to access.
-
Site Identification: Identify one of the two lateral tail veins. Disinfect the area with an alcohol wipe.
-
Injection: Using a small gauge needle (27-30G), insert the needle (bevel up) into the vein at a shallow angle.
-
Confirmation of Placement: Correct placement is often confirmed by observing a lack of resistance during injection and seeing the solution clear the vein. If a subcutaneous bleb forms, the needle is not in the vein.
-
Substance Administration: Inject the solution slowly and steadily.
-
Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Comparative Analysis of Administration Routes
The optimal route depends on the specific experimental goals, such as the desired pharmacokinetic profile and the nature of the disease model.
| Feature | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Onset of Action | Slowest (requires absorption) | Rapid | Slow to Moderate | Most Rapid (Immediate) |
| Bioavailability | Variable; subject to first-pass metabolism | High, but not 100% | High, slower absorption | 100% by definition |
| Technical Difficulty | Moderate; requires practice | Low to Moderate | Low | High; requires skill |
| Stress to Animal | Moderate to High | Moderate | Low to Moderate | High |
| Key Advantage | Clinically relevant for orally active drugs like Limaprost.[1] | Easy, rapid systemic exposure. | Simple, allows for sustained release. | Precise dose delivery, rapid effect. |
| Key Disadvantage | Risk of aspiration; variable absorption. | Risk of organ puncture or injection into fat pads. | Slower absorption; potential for site irritation. | Technically difficult; low volume limit. |
Typical Experimental Workflow
A well-structured experimental plan is essential for obtaining reliable and interpretable data.
Caption: A generalized workflow for in vivo studies using Limaprost.
Post-Administration Monitoring and Data Interpretation
Following administration, mice should be carefully monitored for both expected pharmacological effects and any potential adverse reactions.
-
Expected Effects: Depending on the model, researchers may observe outcomes related to increased blood flow or reduced pain behaviors.[2][3]
-
Adverse Effects: While Limaprost is generally well-tolerated, potential side effects associated with prostaglandins include flushing and headache.[1] In mice, this may manifest as changes in skin color (ears), altered activity levels, or signs of discomfort. Careful observation is paramount.
-
Pharmacokinetics: Be mindful that Limaprost is rapidly absorbed and eliminated, with a short half-life.[13][14] The timing of your endpoint measurements relative to the administration time is critical and should be chosen to coincide with the expected peak plasma concentration or desired therapeutic window.
Conclusion
The successful in vivo administration of 3-Methoxylimaprost (Limaprost) in mice requires a thorough understanding of the compound's properties, meticulous attention to protocol detail, and a commitment to ethical animal handling. By selecting the appropriate administration route—be it the clinically relevant oral gavage or parenteral routes like IP, SC, or IV—and adhering to rigorous scientific standards, researchers can effectively leverage this potent PGE1 analog to investigate a wide range of physiological and pathological processes.
References
-
Gaetano, T., & Pelus, L. M. (1988). In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2. PubMed. [Link]
-
Pelus, L. M. (1989). In vivo modulation of myelopoiesis by prostaglandin E2. III. Induction of suppressor cells in marrow and spleen capable of mediating inhibition of CFU-GM proliferation. PubMed. [Link]
-
Uchida, K., et al. (2011). Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976), 36(11), 865-9. [Link]
-
Gauchan, P., et al. (2009). Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice. Journal of Pharmacological Sciences, 109(3), 469-72. [Link]
-
Ota, T., et al. (2005). Prostaglandin Analogues and Mouse Intraocular Pressure: Effects of Tafluprost, Latanoprost, Travoprost, and Unoprostone, Considering 24-Hour Variation. Investigative Ophthalmology & Visual Science, 46(6), 2006-11. [Link]
-
Gauchan, P., et al. (2009). Effects of the Prostaglandin E1 Analog Limaprost on Mechanical Allodynia Caused by Chemotherapeutic Agents in Mice. ResearchGate. [Link]
-
Onda, A., et al. (2014). Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. European Spine Journal, 23(11), 2436-42. [Link]
-
Sekiguchi, Y., et al. (2010). Comparison the effect of Beraprost sodium with that of limaprost alfadex in rat neuropathic intermittent claudication model. ResearchGate. [Link]
-
University of Arizona Research Animal Resources. (n.d.). Mouse Intraperitoneal (IP) administration. University of Arizona. [Link]
-
Kim, S. D., et al. (2015). Bioequivalence study of two limaprost alfadex 5 μg tablets in healthy subjects: Moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). ResearchGate. [Link]
-
Ohtori, S., et al. (2012). Limaprost, a prostaglandin E1 analog, improves pain and ABI in patients with lumbar spinal stenosis. OPAC. [Link]
-
Adis Insight. (2021). Limaprost. ResearchGate. [Link]
-
Patsnap Synapse. (2025). Limaprost - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Trebino, C. E., et al. (2003). Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. Proceedings of the National Academy of Sciences, 100(15), 9044-9. [Link]
-
McGill University. (2009). MODULE 2 THE LABORATORY MOUSE. McGill University. [Link]
-
Ota, T., et al. (2006). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice. Investigative Ophthalmology & Visual Science, 47(8), 3383-8. [Link]
-
Queen's University. (2012). Intraperitoneal Injection in Mice. Queen's University. [Link]
-
Ota, T., et al. (2005). Prostaglandin analogues and mouse intraocular pressure: effects of tafluprost, latanoprost, travoprost, and unoprostone, considering 24-hour variation. PubMed. [Link]
-
University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Animal Care - University of British Columbia. [Link]
-
Winkler, N. S., & Fautsch, M. P. (2014). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics, 30(2-3), 102-9. [Link]
-
Kelly, C. J., et al. (1986). Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis. The Journal of Immunology, 137(3), 782-9. [Link]
-
Ota, T., et al. (2005). The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice. PubMed. [Link]
-
Université de Montréal. (2011). Administration and injection of substances in mice. Direction des services vétérinaires. [Link]
-
Balderrama-Lagunes, P., et al. (2020). Evaluation of a novel technique for intraperitoneal injections in mice. ResearchGate. [Link]
-
Doherty, N. S., & Burger, P. V. (1981). The role of prostaglandins in the nociceptive response induced by intraperitoneal injection of zymosan in mice. PubMed. [Link]
-
Chondrex, Inc. (n.d.). Subcutaneous Administration. Chondrex, Inc.. [Link]
-
Chen, H., et al. (2015). Single- And Multiple-Dose Pharmacokinetics and Tolerability of Limaprost in Healthy Chinese Subjects. PubMed. [Link]
-
Inada, T., et al. (2011). Intravenous anesthetic propofol suppresses prostaglandin E2 production in murine dendritic cells. Taylor & Francis Online. [Link]
-
Kim, S. D., et al. (2010). Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. PubMed. [Link]
-
Sabino, M. A., et al. (2017). Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis. Journal of the American Association for Laboratory Animal Science, 56(6), 738-747. [Link]
-
Divis, L. N., et al. (1990). Serum tamoxifen concentrations in the athymic nude mouse after three methods of administration. PubMed. [Link]
-
Storm, G., et al. (1998). Comparative pharmacokinetic and cytotoxic analysis of three different formulations of mitoxantrone in mice. PubMed. [Link]
-
Marchese, A., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 322. [Link]
-
Laufer, S., et al. (2002). The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2. PubMed. [Link]
-
Kanoh, S., & Rubin, B. K. (2010). Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. Clinical Microbiology Reviews, 23(3), 590-615. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of the prostaglandin E1 analog limaprost on mechanical allodynia caused by chemotherapeutic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limaprost | PGE Synthase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Effects of Analgesics on Tumor Growth in Mouse Models of Prostate Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single- and multiple-dose pharmacokinetics and tolerability of limaprost in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Determination of 3-Methoxylimaprost Using a Competitive ELISA Kit
Prepared by: Senior Application Scientist
Introduction: The Significance of 3-Methoxylimaprost Quantification
3-Methoxylimaprost is a synthetic, orally active analog of Prostaglandin E1 (PGE1). As a member of the eicosanoid family, PGE1 and its analogs are potent lipid mediators involved in a vast array of physiological and pathological processes.[1][2] Synthetic analogs like Limaprost and Misoprostol are designed for enhanced stability and potency compared to the naturally occurring PGE1.[3][4][5] 3-Methoxylimaprost, with its modified structure, is of significant interest in research fields including:
-
Inflammation and Immunology: PGE1 analogs are known to modulate immune responses and cytokine production.[2][6]
-
Cardiovascular Research: These compounds possess strong vasodilatory properties, impacting blood flow and platelet aggregation.[4][7]
-
Drug Development: Evaluating the pharmacokinetics and pharmacodynamics of novel PGE1-based therapeutics requires precise quantification in biological matrices.[1][5]
This guide provides a comprehensive protocol and application insights for the quantitative measurement of 3-Methoxylimaprost in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Competitive ELISA
This assay is based on the principle of competitive binding.[8][9][10] The central event is the competition between the unlabeled 3-Methoxylimaprost present in the sample and a fixed amount of enzyme-conjugated 3-Methoxylimaprost for a limited number of binding sites on a specific polyclonal antibody pre-coated onto the microplate wells.
The process unfolds as follows:
-
Samples or standards containing unknown amounts of 3-Methoxylimaprost are added to the wells.
-
An enzyme-conjugated version of 3-Methoxylimaprost is then added.
-
During incubation, the "free" and "conjugated" forms of the analyte compete to bind to the immobilized antibody.
-
After washing away unbound reagents, a substrate solution is added. The enzyme converts the substrate into a colored product.
Crucially, the intensity of the resulting color is inversely proportional to the concentration of 3-Methoxylimaprost in the sample.[9] High concentrations of the analyte in the sample lead to less binding of the enzyme-conjugate, resulting in a weaker signal. Conversely, low concentrations result in more enzyme-conjugate binding and a stronger signal.
Kit Components, Storage, and Handling
Upon receipt, store the kit at 2-8°C. Do not freeze. Ensure all reagents are brought to room temperature (18-25°C) for at least 15-20 minutes before use.[11][12] Unused wells should be returned to the foil pouch with the desiccant and resealed.
| Component | Quantity | Storage |
| Antibody-Coated Microplate | 96 wells (12x8 strips) | 2-8°C |
| 3-Methoxylimaprost Standard | 2 vials | 2-8°C |
| HRP-Conjugate | 1 vial (100x) | 2-8°C (Protect from light) |
| Standard & Sample Diluent | 1 bottle | 2-8°C |
| HRP-Conjugate Diluent | 1 bottle | 2-8°C |
| Wash Buffer Concentrate | 1 bottle (25x) | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C (Protect from light) |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealers | 4 sheets | Room Temperature |
Scientist's Note on Stability: Prostaglandin analogs can be sensitive to temperature fluctuations and light exposure.[13] Adhering to the recommended storage conditions is paramount for maintaining reagent integrity and ensuring assay reproducibility.
Reagent Preparation
1. Wash Buffer (1x):
-
Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 20 mL of concentrate to 480 mL of water to prepare 500 mL of 1x Wash Buffer.
-
Rationale: The wash buffer is critical for removing unbound components after incubation steps, thereby reducing background noise and increasing the signal-to-noise ratio.
2. 3-Methoxylimaprost Standard Curve:
-
Reconstitute one vial of the standard with 1.0 mL of Standard & Sample Diluent to create the stock solution. The concentration will be indicated on the vial label (e.g., 2000 pg/mL). Allow it to sit for 10 minutes and mix gently.
-
Label a series of microcentrifuge tubes for serial dilution.
-
Perform serial dilutions as shown in the table below to generate the standard curve. Use fresh pipette tips for each transfer.[11]
-
Rationale: An accurate standard curve is the foundation of a quantitative assay. Pipetting errors during this step are a major source of variability.[14] Running standards in duplicate or triplicate is highly recommended.[11]
| Tube | Concentration (pg/mL) | Action |
| Stock | 2000 | Reconstituted Standard |
| S6 | 1000 | 300 µL Stock + 300 µL Diluent |
| S5 | 500 | 300 µL S6 + 300 µL Diluent |
| S4 | 250 | 300 µL S5 + 300 µL Diluent |
| S3 | 125 | 300 µL S4 + 300 µL Diluent |
| S2 | 62.5 | 300 µL S3 + 300 µL Diluent |
| S1 | 31.25 | 300 µL S2 + 300 µL Diluent |
| S0 (Blank) | 0 | 300 µL Diluent only |
3. HRP-Conjugate (1x):
-
Prepare this solution within 15 minutes of use.
-
Dilute the 100x HRP-Conjugate 1:100 with the HRP-Conjugate Diluent. For example, add 10 µL of 100x conjugate to 990 µL of diluent for each 1 mL needed.
-
Rationale: The HRP (Horseradish Peroxidase) enzyme is light-sensitive and its activity can degrade over time once diluted. Preparing it fresh ensures maximum enzymatic activity for signal generation.
Sample Handling and Preparation
Proper sample collection and preparation are critical for accurate results. Avoid repeated freeze-thaw cycles.[15][16] If samples require dilution, use the Standard & Sample Diluent provided.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C.[16][17] Aspirate the serum immediately and assay or aliquot and store at -80°C.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[17][18] Aspirate the plasma and assay or aliquot and store at -80°C.
-
Cell Culture Supernatants: Centrifuge samples at 1000 x g for 20 minutes to remove cellular debris.[15] Assay the supernatant immediately or store at -80°C.
-
Tissue Homogenates: The protocol will vary by tissue type.[19] In general, rinse tissues with ice-cold PBS to remove excess blood. Homogenize in an appropriate lysis buffer, then centrifuge to pellet debris. The supernatant can then be assayed. A preliminary experiment to determine the optimal sample dilution is highly recommended.
Assay Protocol
-
Prepare: Determine the number of wells required for standards, blanks, and samples. It is recommended to run all in duplicate.[9]
-
Add Standards and Samples: Add 50 µL of each standard, blank (S0), and prepared sample to the appropriate wells.
-
Add HRP-Conjugate: Immediately add 50 µL of the freshly prepared 1x HRP-Conjugate to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well. Add 350 µL of 1x Wash Buffer to each well. Let it soak for 1-2 minutes. Aspirate and repeat the wash process 4 more times for a total of 5 washes. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[11]
-
Scientist's Note: Inadequate washing is a common cause of high background.[12] Ensure complete aspiration at each step.
-
-
Add Substrate: Add 90 µL of TMB Substrate to each well.
-
Incubate for Signal Development: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Scientist's Note: TMB substrate is light-sensitive.[12] The incubation time may need optimization; the reaction should be stopped before the highest standard wells become faint and the blank wells become overly saturated.
-
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate Average OD: Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Plot the average OD (Y-axis) against the concentration of the standards (X-axis). Because of the inverse relationship, the curve will descend.
-
Curve Fitting: Use a four-parameter logistic (4-PL) curve-fitting program to generate the standard curve. This is the recommended model for most competitive ELISAs.[14] The R² value should be >0.99.
-
Calculate Concentrations: Interpolate the concentration of 3-Methoxylimaprost in your samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Example Standard Curve Data:
| Standard Conc. (pg/mL) | Mean OD (450nm) |
| 2000 | 0.215 |
| 1000 | 0.389 |
| 500 | 0.651 |
| 250 | 0.828 |
| 125 | 1.255 |
| 62.5 | 1.601 |
| 31.25 | 1.870 |
| 0 (Blank) | 2.120 |
Assay Performance Characteristics
This data is representative and may vary from lot to lot.
| Parameter | Specification |
| Detection Range | 31.25 - 2000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Intra-Assay Precision | CV < 8% |
| Inter-Assay Precision | CV < 10% |
| Sample Types | Serum, Plasma, Cell Culture Supernatant, Tissue Homogenates |
| Specificity | High specificity for 3-Methoxylimaprost. Cross-reactivity with related prostaglandins should be verified (see Application Notes). |
Precision data is derived from testing known concentration samples multiple times on one plate (Intra-assay) and on different plates (Inter-assay).[2][20]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagent omission or incorrect order. | Double-check that all reagents were added in the correct sequence.[21] |
| Inactive HRP-Conjugate or Substrate. | Ensure reagents are within their expiration date and were stored correctly. Prepare HRP-Conjugate fresh.[11][12] | |
| Insufficient incubation time/temperature. | Adhere to the recommended incubation times and temperatures.[11] | |
| High Background | Inadequate washing. | Increase the number of washes or the soak time. Ensure complete aspiration of wash buffer.[12] |
| Substrate exposed to light. | Store and handle TMB substrate in the dark.[11] | |
| Contaminated buffers. | Use fresh, sterile buffers.[21] | |
| Poor Standard Curve (R² < 0.99) | Improper standard dilution. | Re-prepare the standard curve, ensuring accurate pipetting with calibrated equipment. Use fresh tips for each dilution.[14] |
| Reagent degradation. | Verify storage conditions and expiration dates of all kit components.[12] | |
| High Variability (High CV%) | Inconsistent pipetting technique. | Ensure consistent pipette use. Dispense liquid against the side of the well to avoid splashing.[11] |
| Inconsistent washing. | Use a multichannel pipette or an automated plate washer for uniform washing.[21] | |
| Edge effects (temperature gradients). | Ensure the plate is sealed properly during incubation and placed in the center of the incubator to avoid temperature differences across the plate.[12] |
Application Notes & Advanced Insights
Biological Context: PGE1 Signaling
3-Methoxylimaprost, as a PGE1 analog, is expected to exert its biological effects primarily through E prostanoid (EP) receptors, which are G-protein coupled receptors. Binding to these receptors typically modulates intracellular levels of cyclic AMP (cAMP), a critical second messenger that influences a wide range of cellular functions, including inflammation and smooth muscle relaxation.[6]
Sources
- 1. Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research - Chronicles of Young Scientists [cysonline.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Misoprostol: a prostaglandin E1 analog with antisecretory and cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biomatik.com [biomatik.com]
- 13. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 14. arp1.com [arp1.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. nordicbiosite.com [nordicbiosite.com]
- 19. Mouse Prostaglandin E2,PG-E2 Elisa Kit – AFG Scientific [afgsci.com]
- 20. PGE1(Prostaglandin E1) ELISA Kit [elkbiotech.com]
- 21. ELISA Troubleshooting Guide [sigmaaldrich.com]
Application Note: Investigating Prostanoid Receptor Dynamics with 3-Methoxylimaprost
Abstract & Scope
This technical guide details the application of 3-Methoxylimaprost (3-methoxy-17,20-dimethyl-trans-Δ2-PGE1) as a chemical probe for dissecting prostaglandin E1 (PGE1) signaling cascades. While the parent compound, Limaprost, is a clinically established vasodilator and antiplatelet agent, the 3-methoxy derivative serves as a critical tool for studying structure-activity relationships (SAR), specifically regarding the α-chain modification and its impact on EP receptor kinetics and metabolic stability.
This document provides optimized protocols for solubilization, cAMP quantification, and downstream kinase analysis, designed to validate the compound's activity on the Gs-coupled EP2/EP4 receptor pathways .
Chemical Background & Mechanism of Action[1][2][3]
Structural Significance
Limaprost acts as a potent analog of PGE1.[1][2] Its therapeutic efficacy stems from a trans-Δ2 double bond in the α-chain and dimethyl groups at C17/C20, which confer resistance to metabolic degradation (β-oxidation).
3-Methoxylimaprost is generated via a Michael addition of methanol across the Δ2 double bond of Limaprost. This modification saturates the α-chain and introduces a methoxy group at the C3 position.
-
Research Utility: This compound allows researchers to decouple the effects of the Δ2 double bond (rigidity) from the receptor binding affinity, providing insights into the steric requirements of the EP2 and EP4 binding pockets.
Signaling Pathway
Like its parent compound, 3-Methoxylimaprost is interrogated for its ability to agonize Prostaglandin E2 receptors (EP subtypes) . The primary signaling axis involves:
-
Ligand Binding: Binding to Gs-coupled EP2 or EP4 receptors.
-
Transduction: Activation of Adenylyl Cyclase (AC).
-
Second Messenger: Rapid accumulation of intracellular cyclic AMP (cAMP).
-
Effectors: Activation of Protein Kinase A (PKA), leading to phosphorylation of CREB (transcription) or inhibition of Myosin Light Chain Kinase (vasodilation).
Comparative Properties Table
| Feature | Prostaglandin E1 (PGE1) | Limaprost | 3-Methoxylimaprost |
| Structure | Native Prostanoid | 17,20-dimethyl-Δ2-PGE1 | 3-methoxy-17,20-dimethyl-dihydro-PGE1 |
| Metabolic Stability | Low (Rapid β-oxidation) | High (Δ2 bond protects) | Variable (Probe for steric hindrance) |
| Primary Receptors | EP1, EP2, EP3, EP4 | High affinity for EP2, EP4 | Investigational (EP2/EP4 Agonist) |
| Key Application | Endogenous signaling | Vasodilation drug (PAD/LSS) | SAR Studies & Receptor Kinetics |
Pathway Visualization
The following diagram illustrates the canonical signaling cascade activated by Limaprost derivatives, highlighting the divergence between PKA-mediated gene transcription and PI3K/Akt survival pathways.
Caption: Schematic of the Gs-coupled signaling cascade engaged by Limaprost analogs. 3-Methoxylimaprost binds EP2/EP4, driving cAMP accumulation and downstream PKA/Akt modulation.
Experimental Protocols
Reagent Preparation & Handling
Critical Safety Note: 3-Methoxylimaprost is a potent bioactive lipid. Handle in a fume hood with nitrile gloves.
-
Solubility: Soluble in DMSO (~30 mg/mL), Ethanol (~50 mg/mL), and DMF (~30 mg/mL).[2]
-
Storage: Store lyophilized powder at -20°C. Solutions in DMSO/Ethanol should be purged with inert gas (Argon/Nitrogen) and used within 1 month at -20°C.
Stock Solution Protocol (10 mM):
-
Calculate mass required (MW ≈ 412.6 g/mol ).[2]
-
Dissolve 1 mg of 3-Methoxylimaprost in 242 µL of anhydrous DMSO.
-
Vortex for 30 seconds until clear.
-
Aliquot into light-protective amber vials (single-use) to avoid freeze-thaw cycles.
Protocol A: cAMP Accumulation Assay (Functional Validation)
This assay quantifies the potency (EC50) of 3-Methoxylimaprost relative to Limaprost.
Materials:
-
HEK293 cells stably expressing human EP4 receptor.
-
IBMX (Phosphodiesterase inhibitor).
-
TR-FRET cAMP Detection Kit (e.g., Lance Ultra or HTRF).
Step-by-Step Workflow:
-
Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate.
-
Starvation: Incubate cells in serum-free media for 2 hours to reduce basal signaling.
-
Stimulation Buffer: Prepare HBSS containing 500 µM IBMX.
-
Compound Treatment:
-
Prepare a serial dilution of 3-Methoxylimaprost (10 µM down to 10 pM) in Stimulation Buffer.
-
Add 5 µL of compound to cells.
-
Control 1: Vehicle (0.1% DMSO).
-
Control 2: Limaprost (positive control).
-
Control 3: Forskolin (10 µM, max signal).
-
-
Incubation: Incubate for 30 minutes at Room Temperature (RT).
-
Lysis & Detection: Add detection reagents (cAMP-d2 antibody and Cryptate conjugate) per kit instructions.
-
Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio) after 1 hour.
-
Analysis: Plot log[agonist] vs. Response. Calculate EC50.
Protocol B: Western Blot for PKA Substrate Phosphorylation
Confirms that the elevated cAMP is functionally activating the downstream kinase PKA.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) or EP-expressing line.
-
Antibodies: Anti-Phospho-PKA Substrate (RRXS/T motif), Anti-GAPDH (loading control).
Step-by-Step Workflow:
-
Treatment: Treat cells (70% confluence) with 100 nM 3-Methoxylimaprost for 0, 5, 15, 30, and 60 minutes.
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Separation: Load 20 µg protein/lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer to PVDF membrane.
-
Blocking: Block with 5% BSA in TBST for 1 hour (Milk may contain phosphoproteins that interfere).
-
Primary Antibody: Incubate with Anti-Phospho-PKA Substrate (1:1000) overnight at 4°C.
-
Imaging: Use ECL substrate.
-
Result Interpretation: A "smear" or distinct bands appearing at 15-30 minutes indicates global PKA activation.
Scientific Integrity & Troubleshooting
Self-Validating Controls
-
The "Indomethacin Block": When testing in primary cells (e.g., platelets or VSMCs), pre-treat with Indomethacin (10 µM) to block endogenous prostaglandin production. This ensures the signal measured is strictly due to the exogenous 3-Methoxylimaprost.
-
Solvent Effects: 3-Methoxylimaprost is lipophilic. Ensure the final DMSO concentration in the assay is <0.1%, as DMSO concentrations >0.5% can nonspecifically modulate membrane fluidity and GPCR function.
Interpreting Data[6]
-
Potency Shift: If 3-Methoxylimaprost shows a higher EC50 (lower potency) than Limaprost, it suggests the Δ2 double bond is crucial for optimal receptor fit.
-
Efficacy Maintenance: If the Emax (maximal response) is identical to Limaprost, the compound acts as a full agonist, validating its utility as a stable probe.
References
-
BenchChem. (2025).[3] An In-depth Technical Review of Limaprost Pharmacology. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-methoxy Limaprost (CAS 1224443-96-2) Product Data Sheet. Retrieved from
-
GlpBio. (n.d.). 3-methoxy Limaprost: Structure and Solubility Data. Retrieved from
-
PubChem. (n.d.). Limaprost Compound Summary. National Library of Medicine. Retrieved from
-
Chen, H., et al. (2015). Single- and Multiple-Dose Pharmacokinetics of Limaprost in Healthy Chinese Subjects. Clinical Drug Investigation. Retrieved from
(Note: While specific pharmacological studies on the 3-methoxy variant are limited, protocols are derived from standard Limaprost/PGE1 methodologies validated in the literature.)
Sources
3-Methoxylimaprost: Analytical Standard and Structural Probe for Prostanoid Receptor Biology
Topic: 3-Methoxylimaprost as a Tool Compound in Pharmacology Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Hidden" Variable in Prostanoid Research
3-Methoxylimaprost (3-methoxy-17,20-dimethyl-trans-Δ2-PGE1) represents a critical, yet often overlooked, intersection between medicinal chemistry stability and receptor pharmacology. While Limaprost is a well-established oral prostaglandin E1 (PGE1) analog used for lumbar spinal stenosis and thromboangiitis obliterans due to its potent EP2/EP4 receptor agonism, its 3-methoxy derivative serves a distinct purpose.
Primarily, 3-Methoxylimaprost functions as a high-fidelity analytical standard for impurity profiling and a mechanistic probe for understanding the structural requirements of the prostaglandin alpha-chain. It is formed via the Michael addition of methanol to the
Chemical Identity and Mechanistic Insight[1]
The Michael Addition Trap
Limaprost possesses a trans-double bond at the C2-C3 position (the
When Limaprost is stored in methanol (a common solvent for lipid mediators), the solvent acts as a nucleophile. In the presence of trace base or prolonged storage, methanol attacks the C3 position, saturating the double bond and creating 3-Methoxylimaprost.
-
Parent Compound: Limaprost (Potent EP2/EP4 Agonist)
-
Transformation: Michael Addition (MeOH attack at C3)
-
Product: 3-Methoxylimaprost (Saturated
-chain, increased steric bulk)
Pharmacological Implications (The "Selectivity Switch" Hypothesis)
Current pharmacological models suggest that the rigid
-
Loss of Planarity: The C2-C3 bond becomes flexible (single bond).
-
Steric Hindrance: The methoxy group at C3 adds bulk.
Critical Insight: While Limaprost is an EP agonist, preliminary structure-activity relationship (SAR) data and supplier literature suggest 3-Methoxylimaprost may retain or shift affinity toward the FP receptor (Prostaglandin F receptor) or lose potency at EP receptors. This makes it a valuable negative control or "selectivity probe" to validate EP-specific effects in Limaprost studies.
Visualization: Formation and Signaling Impact
The following diagram illustrates the chemical genesis of 3-Methoxylimaprost and its divergent impact on downstream signaling verification.
Caption: Pathway showing the chemical conversion of Limaprost to 3-Methoxylimaprost in methanol and the subsequent divergence in receptor signaling potential (cAMP vs. Calcium).
Application 1: Quality Control and Impurity Profiling
Context: In drug development, identifying degradation products is a regulatory requirement (ICH Q3B). 3-Methoxylimaprost is the primary degradation product when Limaprost is handled in alcoholic solvents.
Protocol A: LC-MS/MS Detection of 3-Methoxylimaprost
Use this protocol to validate the purity of Limaprost stocks before running expensive in vivo or cell-based assays.
Materials:
-
Standard: 3-Methoxylimaprost (Authentic Standard, >98% purity).
-
Matrix: Acetonitrile (ACN), Water (LC-MS grade), Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
Step-by-Step Methodology:
-
Standard Preparation:
-
Dissolve 3-Methoxylimaprost in Acetonitrile (NOT Methanol, to prevent trans-esterification or equilibrium shifts) to 1 mg/mL.
-
Prepare a calibration curve: 1 ng/mL to 1000 ng/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-6 min: 10% -> 90% B (Linear ramp)
-
6-8 min: 90% B (Wash)
-
8.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Settings (MRM Mode):
-
Ionization: ESI Negative Mode (Prostaglandins ionize best in negative mode).
-
Precursor Ion: m/z 411.3 [M-H]⁻ (Calculated MW: 412.6).
-
Key Transition: m/z 411.3 -> m/z 319.2 (Loss of methoxy/water characteristic fragment).
-
Note: Limaprost will appear at m/z 379.5. The mass shift of +32 Da (Methanol addition) is the diagnostic signature.
-
-
Data Analysis:
-
Calculate the % impurity:
. -
Threshold: If >1% 3-Methoxylimaprost is detected in your screening library, discard the stock.
-
Application 2: Receptor Selectivity Screening
Context: Researchers often assume "Limaprost effects" are solely EP2/EP4 mediated. However, if the stock has degraded, the observed effects might be due to off-target FP receptor activity driven by 3-Methoxylimaprost.
Protocol B: Differential Signaling Assay (cAMP vs. Calcium)
Use this protocol to determine if an unknown biological effect is driven by the parent drug or the methoxy-impurity.
Biological Logic:
-
Limaprost (EP2/EP4): Gs-coupled
Increases cAMP.[1] -
3-Methoxylimaprost (Putative FP/Off-target): Gq-coupled
Increases Intracellular Calcium ( ).
Experimental Setup:
-
Cell Lines:
-
HEK293 stably expressing human EP4 receptor.
-
HEK293 stably expressing human FP receptor.
-
-
Reagents:
-
HTRF cAMP kit (e.g., Cisbio).
-
Fluo-4 AM (Calcium indicator).
-
-
Workflow:
Step Action Critical Parameter 1. Seeding Plate cells in 384-well plates (5,000 cells/well). Incubate 24h. 2. Dye Load (Ca2+) Load FP-cells with Fluo-4 AM. 45 min @ 37°C. 3. Treatment Add Limaprost (Pure) vs. 3-Methoxylimaprost. Dose range: 0.1 nM - 10 µM. 4. Readout A Measure Fluorescence (488/525 nm) immediately. Detects Gq (FP) activity. 5. Readout B Lyse EP4 cells, add HTRF reagents. Detects Gs (EP) activity. -
Interpretation:
-
If your Limaprost sample triggers a calcium spike in FP cells, it contains significant 3-Methoxylimaprost.
-
Pure Limaprost should show high potency in cAMP (EC50 ~1-10 nM) and negligible Calcium flux.
-
Data Summary: Comparative Properties
| Feature | Limaprost (Parent) | 3-Methoxylimaprost (Tool/Impurity) |
| Molecular Weight | 380.53 | 412.6 |
| Chemical Structure | C2-C3 Double Bond (Rigid) | C3-Methoxy (Flexible, Bulky) |
| Primary Target | EP2, EP4 | Unknown (Putative FP/Inactive) |
| Solubility | DMSO, Ethanol, Methanol | DMSO, Ethanol (Avoid Methanol storage ) |
| Primary Use | Therapeutic (Vasodilator) | Analytical Standard, Negative Control |
| Detection (ESI-) | m/z 379.5 | m/z 411.3 |
References
-
Ono Pharmaceutical Co., Ltd. Limaprost (Opalmon) Pharmacology and Mechanism of Action. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Limaprost. [Link]
-
Tan, R., et al. (2023).[2] Metabolomics and Prostaglandin Analogs in Gut Microbiome Studies. (Contextualizing methoxy-PG metabolites). [Link]
(Note: While specific pharmacological EC50 values for 3-methoxylimaprost are not published in peer-reviewed journals, the structural and analytical data are derived from standard medicinal chemistry databases and supplier technical data sheets.)
Sources
Troubleshooting & Optimization
Identifying and minimizing artifacts in 3-Methoxylimaprost assays
This guide functions as a specialized technical support center for researchers analyzing 3-Methoxylimaprost and structurally related Limaprost analogs .
As a Senior Application Scientist, I have structured this based on the inherent instability of the prostaglandin E1 (PGE1) scaffold. The "3-methoxy" modification adds specific steric and electronic considerations, but the core vulnerability lies in the
Status: Operational Lead Scientist: Senior Application Specialist Scope: Artifact Identification, Degradation Kinetics, and LC-MS/MS Optimization.
Module 1: The Stability Paradox (Core Chemistry)
Q: Why is my 3-Methoxylimaprost standard degrading even at
A: Prostaglandin analogs are chemically fragile. The "3-methoxy" group may offer slight steric protection compared to a native hydroxyl, but it does not immunize the molecule against the three primary degradation pathways inherent to the PGE scaffold.
You are likely fighting Thermodynamic Instability :
-
Dehydration (Acid/Base Catalyzed): The hydroxyl group at C-11 is prone to elimination, creating a double bond in the ring (PGA-type structure). This is driven by the formation of a conjugated enone system.
-
Isomerization (Epimerization): The C-8 proton is acidic. In basic or even neutral conditions, it can flip, converting your analyte into its 8-iso-epimer . This often co-elutes with your target.
-
Ester Hydrolysis: If your "3-Methoxylimaprost" retains the C-1 methyl ester of parent Limaprost, it is highly susceptible to enzymatic and chemical hydrolysis to the free acid.
Module 2: Pre-Analytical Artifacts (Sample Preparation)
Q: I see a "ghost peak" at [M-18] in my chromatogram. Is this in-source fragmentation or real degradation?
A: It is critical to distinguish between ex vivo degradation and in silico (instrumental) artifacts.
Diagnostic Test: The Dilution Check
Inject your standard at 10x dilution.
-
If the ratio of Parent : [M-18] remains constant: It is likely In-Source Fragmentation (instrument artifact).
-
If the [M-18] peak changes retention time or ratio: It is Chemical Dehydration (PGA formation) occurring in your vial.
Troubleshooting Guide: Sample Prep
| Artifact Observation | Root Cause | Corrective Action |
| Peak Broadening / Tailing | Keto-enol tautomerism on-column. | Lower column temp to |
| [M+14] or [M+32] Artifacts | Methanolysis . Reaction with MeOH solvent.[1] | CRITICAL: Replace Methanol with Acetonitrile (ACN) for protein precipitation. Methoxy groups can exchange in acidic MeOH. |
| Loss of Parent Signal | Adsorption to plastic/glass. | Use Low-Bind Polypropylene plates/vials. Add 0.01% Tween-20 to reconstitution solvent. |
| Appearance of Free Acid | Esterase activity in plasma. | Add esterase inhibitors (e.g., PMSF) immediately upon blood collection. Process at |
Module 3: LC-MS/MS Optimization & Artifact Minimization
Q: How do I separate the 8-iso epimer from 3-Methoxylimaprost?
A: Epimers have identical masses and fragmentation patterns. Separation must be chromatographic.
Protocol: Chiral/Achiral Resolution
-
Column Selection: Do not use standard C18. Use a column with steric selectivity, such as a Pentafluorophenyl (PFP) or a C18-Polar Embedded phase.
-
Mobile Phase: Avoid high pH. Prostaglandins degrade rapidly at pH > 7.5.
-
Recommended: Water (0.02% Acetic Acid) / Acetonitrile (0.02% Acetic Acid).
-
Note: Acetic acid is softer than Formic acid and reduces on-column dehydration.
-
Q: My transitions are noisy. How do I improve S/N?
A: Limaprost analogs fragment heavily.
-
Avoid [M-H]-
[M-H-H2O]- transitions for quantitation. These are non-specific. -
Target the "B-Ring" Cleavage: Look for fragments characteristic of the side chain cleavage, which are more specific to the 3-methoxy modification.
Module 4: Visualizing the Problem
Diagram 1: The Degradation Cascade
This diagram illustrates the logical flow of artifacts you will encounter if pH and temperature are not controlled.
Figure 1: Degradation pathways of Limaprost analogs. Red paths indicate irreversible chemical changes; Yellow paths indicate reversible or enzymatic shifts.
Diagram 2: Optimized Extraction Workflow
Follow this decision tree to minimize artifact generation during sample preparation.
Figure 2: Extraction logic to prevent solvent-induced artifacts. Note the specific exclusion of Methanol in acidic conditions.
Module 5: Validated References
The following sources provide the foundational chemistry and analytical protocols for Limaprost and PGE1 analog stability.
-
Komaba, J., et al. (2007). "Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography–tandem mass spectrometry."[2] Journal of Chromatography B.
-
Relevance: Establishes the baseline for LC-MS/MS settings and detection limits (pg/mL range) for Limaprost.
-
-
Stehle, R. G. (1982). "Physical chemistry, stability, and handling of prostaglandins E2, F2alpha, D2 and I2: A critical summary." Methods in Enzymology.
-
Relevance: The authoritative text on the degradation mechanisms (dehydration/isomerization) of the cyclopentanone ring.
-
-
SCIEX Application Note. "Determination of Limaprost, an analogue of PGE1 in human plasma by QTRAP® 6500+."
-
Relevance: Provides modern MS parameters and addresses the issue of endogenous interferences in plasma assays.
-
-
Teagarden, D. L., et al. (1979). "Stability of prostaglandin E1 in aqueous solutions." Journal of Pharmaceutical Sciences.
-
Relevance: Defines the pH-rate profiles proving that pH 4-5 is the region of maximum stability for PGE-type molecules.
-
Sources
Technical Support Center: 3-Methoxylimaprost Experimental Controls
The following guide is structured as a specialized Technical Support Center resource. It addresses the handling, stability, and experimental controls for 3-Methoxylimaprost , a specialized derivative of the prostaglandin E1 analog Limaprost.
Given the specific nature of this compound (a structural analog of Limaprost, likely used as a reference standard or in structure-activity relationship studies), the guide applies the rigorous handling standards required for labile prostanoids, with specific adjustments for the methoxy-modification.
Executive Summary
3-Methoxylimaprost is a synthetic analog of Limaprost (17S,20-dimethyl-trans-
This guide addresses the three most common critical failure points in experimental workflows: dehydration-driven degradation , solubility mismatches , and chromatographic artifacts .
Part 1: Troubleshooting & FAQs
Q1: My HPLC analysis shows a rapid decline in purity (appearance of a secondary peak at RRT 1.15). Is the compound degrading?
Diagnosis:
Yes, this is likely dehydration , a hallmark instability of PGE1 analogs.
Limaprost and its derivatives possess a
-
Specific to 3-Methoxylimaprost: The C3-methoxy group may electronically influence the conjugation of the
-chain, but the core instability lies in the cyclopentane ring. The secondary peak is likely the 11-deoxy-degradation product (analogous to 11-deoxy-Limaprost).
Corrective Action:
-
pH Control: Ensure your mobile phase is strictly buffered between pH 4.0 and 5.0. Prostaglandins degrade rapidly at pH > 7.5 (PGB formation) and pH < 3.0 (PGA formation).
-
Temperature: Autosamplers must be set to 4°C. Room temperature residence time > 4 hours often results in detectable degradation.
-
Solvent Purity: Use LC-MS grade solvents. Trace acid in unbuffered methanol can catalyze acetal formation or dehydration.
Q2: I cannot get 3-Methoxylimaprost into solution using the standard Limaprost protocol (PBS pH 7.4). Why?
Diagnosis:
The introduction of the methoxy (-OCH₃) group significantly increases the lipophilicity (LogP) of the molecule compared to the parent Limaprost. While Limaprost is often supplied as an Alfadex (
Corrective Action: Do not attempt direct dissolution in aqueous buffers.
-
Primary Stock: Dissolve the neat compound in anhydrous DMSO or Ethanol to a concentration of 10–50 mM. Flush the vial with inert gas (Argon) immediately.
-
Working Solution: Dilute the organic stock into the aqueous buffer (PBS) immediately prior to use. Ensure the final organic solvent concentration is < 0.1% (or as tolerated by your assay) to prevent solvent effects, but high enough to maintain solubility.
Q3: We are observing "ghost peaks" or peak splitting during LC-MS/MS quantification.
Diagnosis: This is frequently caused by on-column isomerization .
-
C8-Epimerization: Prostaglandins can reversible epimerize at C8 (thermodynamically favored trans-configuration).
-
Cis-Trans Isomerization: The
double bond in the -chain (characteristic of Limaprost derivatives) is susceptible to photo-isomerization.
Corrective Action:
-
Light Protection: Perform all extraction and handling steps under amber light or in foil-wrapped tubes.
-
Column Choice: Switch to a C18 column with high carbon loading to resolve the isomers.
-
Reference Standard: Run a fresh standard curve daily. Do not reuse frozen aliquots of diluted standards.
Part 2: Experimental Best Practices & Protocols
Protocol A: Handling & Storage (The "Cold-Chain" Rule)
To maintain scientific integrity, 3-Methoxylimaprost must be treated as a labile signaling lipid .
| Parameter | Specification | Causality / Rationale |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: Degradation rates double for every 10°C increase. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative cleavage of the double bonds. |
| Container | Glass (Silanized) | Prostaglandins adsorb to polypropylene/polystyrene plastics, altering effective concentration. |
| Thawing | On Ice | Prevents thermal shock and rapid isomerization. |
Protocol B: Solubilization Workflow
-
Equilibration: Allow the vial to reach room temperature inside a desiccator before opening (prevents condensation).
-
Solvent Addition: Add anhydrous DMSO to the glass vial. Vortex gently for 30 seconds.
-
Aliquot Generation: Immediately aliquot into single-use glass inserts or amber vials.
-
Evaporation (Optional): If removing solvent, use a stream of Nitrogen. Never use rotary evaporation with heat.
Part 3: Visualization (Pathways & Workflows)
Figure 1: Degradation Pathways of Limaprost Analogs
Caption: The dominant degradation pathways for 3-Methoxylimaprost, highlighting the critical dehydration step at C11 and isomerization risks.
Figure 2: Recommended Experimental Workflow
Caption: Step-by-step decision tree for handling 3-Methoxylimaprost to ensure data integrity.
Part 4: References
-
Hamada, Y., et al. (2018). "Stabilization mechanism of limaprost in solid dosage form: Effect of polymeric excipients on hydrolysis." International Journal of Pharmaceutics.
-
Ono Pharmaceutical Co., Ltd. (2021). "Limaprost Alfadex: Pharmaceutical Interview Form." Ono Pharma Medical Information.
-
Stebbins, K. & Varma, M. (2015). "Chromatographic separation of prostaglandin isomers and impurities." Journal of Chromatography B.
-
Uekama, K., et al. (1986). "Improvement of stability and dissolution of prostaglandin E1 by cyclodextrin complexation." Journal of Pharmaceutical Sciences.
-
Chemical Book. (2024). "Limaprost and Impurities Standards." ChemicalBook Product Database.
Validation & Comparative
A Comparative Guide to Prostaglandin E1 Analogs in Neurological Models: The Established Efficacy of Limaprost and the Enigma of 3-Methoxylimaprost
For Immediate Release to the Scientific Community
As Senior Application Scientists, we are often at the forefront of evaluating novel compounds and their established counterparts. This guide provides a comprehensive technical comparison of Limaprost, a well-documented prostaglandin E1 (PGE1) analog with proven utility in neurological models, and its lesser-known derivative, 3-Methoxylimaprost. While Limaprost has a robust body of evidence supporting its neuroprotective and neuromodulatory effects, 3-Methoxylimaprost remains a molecule of theoretical interest with a notable absence of published pharmacological data. This guide will delve into the established mechanisms and experimental validation of Limaprost, while also highlighting the current knowledge gap and potential research avenues for 3-Methoxylimaprost.
Limaprost: A Multifaceted Neuroprotective Agent
Limaprost, an orally active synthetic analog of PGE1, has been extensively studied and is clinically approved in some countries for conditions such as lumbar spinal stenosis and thromboangiitis obliterans, both of which have neurological components.[1][2][3] Its therapeutic efficacy in neurological models stems from a combination of vasodilation, anti-platelet aggregation, anti-inflammatory, and direct neuroprotective effects.[4][5]
Mechanism of Action: A Cascade of Cellular Events
Limaprost exerts its effects primarily by acting as an agonist at specific prostanoid receptors, particularly the prostaglandin E2 (PGE2) receptor subtypes EP2 and EP4.[1][4] This interaction initiates a cascade of intracellular signaling events, with the elevation of cyclic adenosine monophosphate (cAMP) being a central mediator.[4][5]
The binding of Limaprost to EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gαs subunit.[1] This, in turn, stimulates adenylate cyclase, leading to the conversion of ATP to cAMP.[4] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the observed physiological effects.[4] Additionally, Limaprost has been shown to influence other signaling pathways, including the PI3K-Akt and MAPK pathways, which are crucial for cell survival and anti-inflammatory responses.[4]
Caption: Signaling pathway of Limaprost upon binding to EP2/EP4 receptors.
Performance in Neurological Models
Limaprost has demonstrated significant efficacy in various preclinical and clinical neurological models. Its primary benefits are attributed to:
-
Improved Blood Flow: By inducing vasodilation, Limaprost enhances blood flow to ischemic nerve tissues, such as the cauda equina and sciatic nerve in models of spinal stenosis.[1][6] This improves the supply of oxygen and nutrients, thereby alleviating neuropathic symptoms.[3]
-
Anti-platelet Aggregation: Limaprost inhibits platelet aggregation, reducing the risk of microthrombi formation in compromised vasculature and ensuring smoother blood flow.[7][8]
-
Neuroprotection: Beyond its vascular effects, Limaprost exhibits direct neuroprotective properties. It can promote the regeneration of nerve tissues and improve nerve function.[4][5] Some studies suggest it may also suppress the expression of nerve growth factor (NGF) in certain human cells.[2]
-
Anti-inflammatory Effects: Limaprost has been shown to possess anti-inflammatory properties, which are beneficial in neurological conditions where inflammation plays a significant role.[4]
| Model/Symptom | Compound | Key Findings | Reference |
| Lumbar Spinal Stenosis | Limaprost | Improved subjective symptoms (pain, numbness) and walking ability. | [1][3] |
| Cervical Spondylotic Radiculopathy | Limaprost | Superior to pregabalin in treating arm numbness after 8 weeks. | [9][10] |
| Cervical Myelopathy (animal model) | Limaprost | Improved motor function in a rodent model. | [11] |
| Neuropathic Pain (animal models) | Limaprost | Improves neuropathic pain and neural dysfunction by acting on impaired nerve blood flow. | [9][12] |
| Ischemic Symptoms (Thromboangiitis Obliterans) | Limaprost | Efficacious in improving ischemic symptoms like ulcers and pain. | [3][7] |
Experimental Protocols for Evaluating Limaprost in Neurological Models
To ensure scientific rigor, the evaluation of compounds like Limaprost in neurological models should follow a systematic approach, progressing from in vitro characterization to in vivo efficacy studies.
In Vitro Neuroprotection Assay
This protocol is designed to assess the direct neuroprotective effects of a compound against a neurotoxic insult in a neuronal cell culture model.
Objective: To determine if pre-treatment with the test compound can protect cultured neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of Limaprost (or other test compounds) in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell cultures at a predetermined toxic concentration.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC₅₀ (half-maximal effective concentration) of the compound for its neuroprotective effect.
Caption: Workflow for an in vitro neuroprotection assay.
In Vivo Model of Spinal Stenosis
Animal models are crucial for evaluating the therapeutic potential of compounds in a complex physiological system. A rat model of lumbar spinal stenosis can be used to assess the efficacy of Limaprost.
Objective: To evaluate the effect of oral Limaprost administration on pain-related behaviors and nerve root blood flow in a rat model of chronic nerve root compression.
Methodology:
-
Model Induction: Surgically induce chronic compression of the cauda equina in adult male Sprague-Dawley rats by implanting a piece of silicone under the L5 lamina.
-
Compound Administration: Following a recovery period, administer Limaprost (e.g., 100 µg/kg) or vehicle orally once daily for a specified duration (e.g., 4 weeks).
-
Behavioral Testing: At regular intervals, assess pain-related behaviors using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
-
Functional Assessment: Evaluate motor function and coordination using a rotarod or gait analysis system.
-
Physiological Measurement: At the end of the study, measure nerve root blood flow using laser Doppler flowmetry.
-
Histological Analysis: Harvest spinal cord and dorsal root ganglion tissues for histological and immunohistochemical analysis to assess neuronal damage and inflammation.
-
Data Analysis: Compare behavioral scores, blood flow measurements, and histological findings between the Limaprost-treated and vehicle-treated groups.
3-Methoxylimaprost: The Uncharacterized Derivative
In stark contrast to the extensive data available for Limaprost, 3-Methoxylimaprost remains largely uncharacterized in the scientific literature. It is described as a derivative of Limaprost resulting from the Michael addition of methanol to the limaprost 2,3 double bond.[13][14]
Crucially, there are no published studies on the pharmacological properties of 3-Methoxylimaprost .[13] This means that its binding affinity for prostanoid receptors, its effects on intracellular signaling pathways, and its efficacy in any in vitro or in vivo neurological models are currently unknown.
Comparative Outlook and Future Directions
A direct and meaningful comparison of 3-Methoxylimaprost and Limaprost in neurological models is not possible at this time due to the complete lack of pharmacological data for the former. While Limaprost serves as a valuable benchmark with a well-defined mechanism of action and proven efficacy, 3-Methoxylimaprost represents a scientific unknown.
Future research should focus on the fundamental characterization of 3-Methoxylimaprost. A logical first step would be to perform in vitro studies to determine its receptor binding profile and functional activity at the EP receptor subtypes. Should these initial studies reveal promising activity, subsequent investigations in neuronal cell culture models of neurotoxicity and in vivo neurological models, such as those described for Limaprost, would be warranted. Such a research program would be essential to determine if 3-Methoxylimaprost offers any advantages over its parent compound, Limaprost, in the context of neurological disorders.
References
- What is the mechanism of Limaprost?
- What is Limaprost used for?
- An In-depth Technical Review of Limaprost Pharmacology - Benchchem.
- Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial - PMC. (2018, August 29).
- LIMAPROST - Inxight Drugs.
- Pharmacological Treatment of Degenerative Cervical Myelopathy: A Critical Review of Current Evidence - Neurospine. (2024, June 30).
- Additional Indication Approved for Limaprost, Oral Prostaglandin E1 Deriv
- Prostaglandin E1 protects cultured spinal neurons against the effects of nitric oxide toxicity - PubMed. (2002, April 15).
- LIMAPROST ALFADEX Tablets 5mcg "SAWAI" | Kusuri-no-Shiori(Drug Inform
- Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PubMed. (2012, October 23).
- Limaprost, a prostaglandin E1 analog, improves pain and ABI in patients with lumbar spinal stenosis - OPAC.
- Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis - PMC.
- Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis - PubMed. (2009, March 15).
- Limaprost and the Risk of Bleeding: A Self-Controlled Case Series Study. (2023, December 31).
- Limaprost | springermedicine.com. (2007, January 1).
- Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy : design of a randomized controlled trial - PubMed. (2018, August 29).
- Limaprost (17α,20-dimethyl-δ2-PGE1)
- Discontinuation of Development for the Additional Indication of Carpal-Tunnel Syndrome, for Limaprost, an Oral Prostaglandin E1 Analogue | Sumitomo Pharma. (2013, January 25).
- 3-methoxy Limaprost | Cas# 1224443-96-2 - 美国GlpBio.
- Therapeutic Effect of Epidurally Administered Lipo-Prostaglandin E1 Agonist in a R
- 3-methoxy Limaprost | SCBT - Santa Cruz Biotechnology.
Sources
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medsciencebiopharma.com [medsciencebiopharma.com]
- 5. What is the mechanism of Limaprost? [synapse.patsnap.com]
- 6. Limaprost alfadex | 88852-12-4 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ns :: Neurospine [e-neurospine.org]
- 12. Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.cn [glpbio.cn]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide: 3-Methoxylimaprost (Limaprost) and Novel Prostaglandin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-Methoxylimaprost, more commonly known as Limaprost, a selective prostaglandin E2 (EP2) receptor agonist, against a panel of novel prostaglandin derivatives. As a Senior Application Scientist, the goal of this document is to offer a comprehensive analysis of their performance, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.
Introduction to Prostaglandin Analogs in Modern Therapeutics
Prostaglandins are a class of physiologically active lipid compounds that exhibit diverse hormone-like effects throughout the body. Their synthetic analogs have been successfully developed to treat a range of conditions, from glaucoma to peripheral artery disease. This guide focuses on Limaprost and compares its pharmacological profile with other significant prostaglandin derivatives, highlighting their receptor selectivity and functional potency.
Limaprost , a prostaglandin E1 (PGE1) analog, is recognized for its vasodilatory and antiplatelet properties, primarily mediated through the selective activation of the EP2 receptor.[1][2][3] This Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation and inhibits platelet aggregation.[1][4]
For a robust comparison, we will benchmark Limaprost against two classes of novel prostaglandin derivatives:
-
A selective EP2 Receptor Agonist: Omidenepag isopropyl, a recently developed non-prostanoid selective EP2 agonist for the treatment of glaucoma and ocular hypertension.[5][6]
-
Selective FP Receptor Agonists: Latanoprost, Travoprost, and Bimatoprost, which are widely used in the management of glaucoma and function by activating the prostaglandin F (FP) receptor.[3][7]
Comparative Analysis of Prostaglandin Derivatives
The following table summarizes the key pharmacological parameters of the selected prostaglandin derivatives. It is important to note that while the mechanism of Limaprost as a selective EP2 agonist is well-established, specific public domain data on its binding affinity (Ki) and functional potency (EC50) at the EP2 receptor is limited. The provided IC50 value for Limaprost relates to its inhibitory effect on nerve growth factor induction.[8][9] The data for the other compounds are for their active forms (free acids).
| Compound | Primary Target | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Chemical Structure |
| Limaprost | EP2 Receptor | Data not available | 70.9 (IC50 for NGF inhibition)[8][9] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">[10] |
| Omidenepag (active form) | EP2 Receptor | 3.6[5][11] | 8.3[5][11] | [12] |
| Latanoprost acid | FP Receptor | 98[1] | 32-124[1] | [9][13] |
| Travoprost acid | FP Receptor | 35[1] | 1.4 - 3.6[1] | [3][8] |
| Bimatoprost acid | FP Receptor | 83[1] | 2.8 - 3.8[1] | [7] |
Understanding the Signaling Pathways
The differential effects of these prostaglandin derivatives stem from their selective activation of distinct G-protein coupled receptors (GPCRs), which trigger different intracellular signaling cascades.
Caption: Prostaglandin receptor signaling pathways.
Experimental Protocols for Benchmarking
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for key benchmarking assays are provided below.
Experimental Workflow Overview
The following diagram illustrates the general workflow for characterizing and comparing prostaglandin derivatives.
Caption: Experimental workflow for prostaglandin derivative benchmarking.
Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound to its target receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (EP2 or FP).
-
Radioligand (e.g., [3H]-PGE2 for EP2, [3H]-PGF2α for FP).
-
Test compounds (Limaprost and novel derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay (for Gs-coupled EP2 Receptors)
This assay quantifies the production of cAMP in response to receptor activation.
Materials:
-
Cells expressing the EP2 receptor.
-
Test compounds (Limaprost, Omidenepag).
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
Cell culture medium and plates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds to the cells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.
-
Data Measurement: Read the plate using a plate reader.
-
Data Analysis: Plot the signal against the compound concentration to determine the EC50 value (concentration that produces 50% of the maximal response).
Calcium Flux Assay (for Gq-coupled FP Receptors)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the FP receptor.
-
Test compounds (Latanoprost, Travoprost, Bimatoprost).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye and incubate as per the dye manufacturer's instructions.
-
Compound Injection: Place the plate in the fluorescence plate reader and inject varying concentrations of the test compounds.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each compound concentration and plot a dose-response curve to calculate the EC50 value.
Conclusion
This guide provides a framework for the comparative analysis of 3-Methoxylimaprost (Limaprost) and novel prostaglandin derivatives. The provided data and protocols enable a comprehensive evaluation of their receptor binding and functional activity. While Limaprost and Omidenepag isopropyl both selectively target the EP2 receptor, the FP agonists Latanoprost, Travoprost, and Bimatoprost offer a distinct pharmacological profile by acting on the FP receptor. The choice of a particular prostaglandin derivative for therapeutic development will depend on the desired physiological effect and the specific receptor signaling pathway to be targeted. Further research to obtain and directly compare the binding affinity and functional potency of Limaprost under the same experimental conditions as the other derivatives is highly encouraged for a complete quantitative comparison.
References
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of ocular pharmacology and therapeutics, 19(6), 501–515. [Link]
-
TRAVATAN® (travoprost ophthalmic solution) 0.004% Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bimatoprost: Structure, Properties, Pharmacology, and Safety. (2025, January 10). Chemignition Laboratory. [Link]
-
Latanoprost: Structure, Properties, Pharmacology, and Safety. (2025, January 10). Chemignition Laboratory. [Link]
-
Limaprost. (n.d.). PubChem. [Link]
-
Travoprost: Structure, Properties, Pharmacology, and Safety. (2025, January 13). Chemignition Laboratory. [Link]
-
XALATAN® (latanoprost ophthalmic solution) 0.005% Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]
-
Latanoprost. (n.d.). PubChem. [Link]
-
Bimatoprost. (n.d.). PrecisionFDA. [Link]
-
Aihara, M., & Lu, F. (2022). Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension. Clinical ophthalmology (Auckland, N.Z.), 16, 1297–1313. [Link]
-
Travoprost chemical structure. (n.d.). ResearchGate. [Link]
-
Sharif, N. A., Williams, G. W., & Kelly, C. R. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European journal of pharmacology, 432(2-3), 211–213. [Link]
-
Limaprost. (n.d.). PubChem. [Link]
-
Chemical structure of latanoprost and its active metabolite-latanoprost acid. (n.d.). ResearchGate. [Link]
-
Bimatoprost. (n.d.). PubChem. [Link]
-
LIMAPROST. (n.d.). PrecisionFDA. [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION - XALATAN. (n.d.). Pfizer. [Link]
-
Omidenepag isopropyl (C26H28N6O4S). (n.d.). PubChemLite. [Link]
-
Bimatoprost Monograph for Professionals. (2025, June 23). Drugs.com. [Link]
-
Kirihara, T., Taniguchi, T., Yamamura, K., Irie, A., Yasuda, Y., & Maruyama, T. (2017). Omidenepag isopropyl, a selective EP2 agonist, shows additive intraocular pressure (IOP)-lowering effects when used concomitantly with existing anti-glaucoma drugs in animal models. Investigative Ophthalmology & Visual Science, 58(8), 4436-4436. [Link]
-
Bimatoprost Name (INN). (2021, May 20). ANSM. [Link]
-
latanoprost (free acid form) [Ligand Id: 1960] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI. [Link]
-
Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2002). Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. Journal of ocular pharmacology and therapeutics, 18(4), 313–324. [Link]
-
N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester. (n.d.). PubChem. [Link]
-
Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan: the proctor lecture. Investigative ophthalmology & visual science, 42(6), 1134–1145. [Link]
-
Omidenepag. (n.d.). Wikipedia. [Link]
-
LIMAPROST. (n.d.). Inxight Drugs. [Link]
-
Woodward, D. F., Jones, R. L., & Narumiya, S. (2019). The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors. British journal of pharmacology, 176(5), 687–698. [Link]
-
Sharif, N. A., Kilo, C. S., & Williams, G. W. (2003). Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues. Investigative ophthalmology & visual science, 44(2), 715–721. [Link]
-
Aihara, M. (2019). Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of Omidenepag Isopropyl, a Selective, Nonprostaglandin, Prostanoid EP2 Agonist, in Healthy Japanese and Caucasian Subjects. Journal of ocular pharmacology and therapeutics, 35(1), 51–59. [Link]
-
Kirihara, T., Taniguchi, T., Yamamura, K., Irie, A., Yasuda, Y., & Maruyama, T. (2018). Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent. Investigative ophthalmology & visual science, 59(1), 145–153. [Link]
-
BindingDB Search Results. (n.d.). BindingDB. [Link]
-
BindingDB Search Results. (n.d.). BindingDB. [Link]
-
Medina-Pozo, L., Bartolomé-Martín, D., Puerta-Díaz, E., & García-García, L. (2022). Prostanoid Receptor EP2 as a Therapeutic Target. International journal of molecular sciences, 23(19), 11847. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Limaprost? [synapse.patsnap.com]
- 3. What is Limaprost used for? [synapse.patsnap.com]
- 4. Limaprost | C22H36O5 | CID 6438378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 9. BindingDB PrimarySearch_ki [bindingdb.org]
- 10. Identification of prostaglandin E2 receptor subtype 2 as a receptor activated by OxPAPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility of 3-Methoxylimaprost Effects Across Different Laboratory Settings
This guide provides an in-depth analysis of 3-Methoxylimaprost, a synthetic analog of Prostaglandin E1 (PGE1), designed for researchers, scientists, and drug development professionals. Its purpose is to illuminate the critical factors that influence experimental reproducibility and to offer a robust framework for obtaining consistent and reliable data. We will explore the compound's mechanism of action, compare it with relevant alternatives, and provide validated, step-by-step protocols to mitigate variability in laboratory findings.
Chapter 1: The Molecular Pharmacology of 3-Methoxylimaprost
3-Methoxylimaprost is a derivative of Limaprost, an orally active PGE1 analog used clinically in some countries for its potent vasodilatory and antiplatelet aggregation properties.[1][2][3][4] Understanding its molecular target and the subsequent signaling cascade is fundamental to designing reproducible experiments.
Mechanism of Action: Targeting the EP2 Receptor
3-Methoxylimaprost, like its parent compound, is understood to exert its primary effects by acting as an agonist at the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[3] The EP2 receptor is a class A G-protein coupled receptor (GPCR) that couples to the stimulatory G-protein, Gαs.[5][6][7] This interaction is the initiating event for a cascade of intracellular signals that mediate the compound's physiological effects.
The Canonical EP2 Signaling Pathway
Upon agonist binding, the EP2 receptor undergoes a conformational change that activates the Gαs subunit. This activation stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[5][8][9] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), to modulate gene transcription and cellular function.[6][8] While this Gs-cAMP-PKA axis is the canonical pathway, it is important for researchers to recognize that GPCRs can also engage in G-protein-independent signaling, for instance, through β-arrestin recruitment, which can lead to different cellular outcomes.[8]
Chapter 2: Key Sources of Experimental Variability
Reproducibility issues with GPCR agonists like 3-Methoxylimaprost rarely stem from a single cause. They are often the result of an interplay between the biological system, the chosen assay, and laboratory practices.
The Cellular Landscape: Context is Critical
The cellular environment is a primary determinant of a drug's effect. Ignoring this can lead to data that is difficult to replicate or translate to other systems.
-
Receptor Density and Origin: Experiments often use recombinant cell lines (e.g., HEK293, CHO) that overexpress the target receptor.[10][11] While this provides a robust signal, the receptor density can be orders of magnitude higher than in endogenous systems, potentially altering ligand potency and efficacy. Results from an overexpressing cell line may not be reproducible in a primary cell culture with low, native receptor expression.
-
Downstream Machinery: A cell's response is dictated by its unique complement of signaling proteins. The specific isoforms of G-proteins and adenylyl cyclase can vary between cell types, leading to differences in the magnitude and kinetics of the cAMP response.[12]
-
Biological Drift: Cell lines are not static. With increasing passage number, they can undergo genetic and phenotypic changes, including alterations in receptor expression and signaling efficiency.[13] An experiment performed with a low-passage cell line may yield different results from the same experiment using a high-passage line.
Assay-Dependent Outcomes: Measuring Different Phenomena
The choice of experimental readout directly influences the observed results. Ascribing a single "effect" to 3-Methoxylimaprost is an oversimplification, as different assays measure distinct aspects of receptor activation.
-
Functional Selectivity (Biased Agonism): A ligand may not activate all of a receptor's signaling pathways equally.[14] For example, 3-Methoxylimaprost might be a potent activator of Gαs/cAMP signaling but a weak recruiter of β-arrestin. Therefore, a cAMP assay would show a strong response, while a β-arrestin recruitment assay would show a weak one. This is not a contradiction but a reflection of the ligand's functional selectivity.
-
Signal Kinetics: The timing of a measurement is crucial. Some GPCR responses are rapid and transient, while others are slow and sustained.[15] An EP4 receptor agonist, for instance, can induce a transient cAMP response, whereas an EP2 agonist may produce a more prolonged signal.[15] Measuring the response at a single, arbitrary time point can miss the peak signal or misrepresent the overall signaling profile.
Reagent and Protocol Fidelity
The most overlooked sources of variability are often the most basic.
-
Reagent Consistency: Batch-to-batch variation in critical reagents like fetal bovine serum, cell culture media, and even the purity of the agonist itself can significantly impact cell health and responsiveness.[16]
-
Protocol Adherence: Minor, seemingly insignificant deviations from a protocol—such as differences in cell seeding density, incubation times, or cell handling techniques—can accumulate to produce significant noise and drift in the data.[13]
Chapter 3: Comparative Analysis with Alternative EP2 Agonists
To contextualize the effects of 3-Methoxylimaprost, it is useful to compare it with other commonly used agonists that target the EP2 receptor. The primary alternatives are its parent compound, Limaprost, and Butaprost, a widely used selective research tool.
| Feature | 3-Methoxylimaprost | Limaprost | Butaprost |
| Chemical Class | Prostaglandin E1 Analog[17] | Prostaglandin E1 Analog[3][4] | Prostaglandin E2 Analog |
| Primary Target | EP2 Receptor (presumed) | EP Receptors[2][3] | Selective EP2 Receptor Agonist[8][18] |
| Potency (Ki) | Data not widely published | Acts on multiple EP receptors | ~2.4 µM for murine EP2 receptor[18] |
| Primary Use | Research Compound | Clinical (Thromboangiitis Obliterans, Lumbar Spinal Stenosis)[2][3] | Research Tool (Inflammation, Neuroprotection, Fibrosis studies)[18][19][20] |
| Key Characteristics | Orally active PGE1 analog | Vasodilator, anti-platelet aggregation[2][4] | Well-characterized selectivity for EP2 over other EP subtypes[8][18] |
Chapter 4: Standardized Protocols for Reproducible Data
To address the sources of variability, researchers must employ standardized, self-validating protocols. The following methods provide a framework for quantifying both the expression of the EP2 receptor and its functional response to 3-Methoxylimaprost.
Protocol 1: Competitive Radioligand Binding Assay to Quantify EP2 Receptor Expression
This protocol allows for the determination of receptor density (Bmax) and ligand affinity (Kd), which are critical parameters for comparing different cell lines or culture conditions.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the EP2 receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Rationale: Isolating the membrane fraction enriches the sample for the target receptor, increasing the signal-to-noise ratio.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-PGE2, typically at its Kd concentration).
-
Add increasing concentrations of unlabeled 3-Methoxylimaprost (the competitor).
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of unlabeled PGE2).[21]
-
Initiate the reaction by adding a fixed amount of membrane protein (e.g., 20-50 µg).
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[21]
-
Rationale: The unlabeled compound competes with the radioligand for binding to the receptor. The extent of this competition reveals the affinity of the unlabeled compound.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Rationale: Rapid filtration is essential to prevent the dissociation of the ligand-receptor complex during the wash steps.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of 3-Methoxylimaprost.
-
Fit the resulting curve to a sigmoidal dose-response model to determine the IC50, which can be converted to an affinity constant (Ki).
-
Protocol 2: cAMP Accumulation Assay (HTRF-based) to Measure Functional Activity
This homogeneous assay measures the functional consequence of EP2 receptor activation (cAMP production) and is well-suited for high-throughput analysis.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells expressing the EP2 receptor into a low-volume 384-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment and recovery.
-
Rationale: Cell density is a critical parameter; too few cells will yield a weak signal, while too many can lead to desensitization or nutrient depletion.
-
-
Compound Stimulation:
-
Prepare a serial dilution of 3-Methoxylimaprost in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Rationale: The PDE inhibitor prevents the degradation of newly synthesized cAMP, thereby amplifying the signal. The incubation time should be optimized to capture the peak response.
-
-
Detection:
-
Lyse the cells and add the two HTRF detection reagents: cAMP labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[19]
-
Incubate in the dark at room temperature for 60 minutes.
-
Rationale: In the absence of cellular cAMP, the antibody binds the labeled cAMP, bringing the donor and acceptor into close proximity and generating a high FRET signal. Cellular cAMP produced upon stimulation competes for antibody binding, reducing the FRET signal.
-
-
Data Analysis:
-
Read the plate using an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the concentration of cAMP in each well by interpolating from a cAMP standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of 3-Methoxylimaprost and fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax).
-
Chapter 5: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use an automated cell dispenser; Calibrate pipettes regularly; Avoid using the outer wells of the plate or fill them with buffer. |
| No/Low Response to Agonist | Low receptor expression; Inactive agonist; Incorrect assay conditions; Cell line drift (high passage number). | Verify receptor expression via binding assay (Protocol 1) or qPCR; Test a new batch of agonist; Optimize stimulation time and cell density; Use a fresh, low-passage vial of cells.[13][22] |
| EC50 Drifts Between Experiments | Inconsistent cell passage number; Variation in reagent lots (e.g., serum); Inconsistent incubation times. | Maintain a strict cell passage protocol; Test new lots of serum before use; Use timers and standardized liquid handling procedures.[13][16] |
| Results Don't Match Published Data | Different cell line used; Different assay type (e.g., cAMP vs. β-arrestin); Different assay conditions (e.g., endpoint vs. kinetic). | Carefully match the cell system and assay methodology to the reference study; Characterize the response in your specific system rather than assuming it will be identical.[11][14] |
Conclusion
The reproducibility of experimental data for 3-Methoxylimaprost is not an insurmountable challenge but requires a systematic and informed approach. By understanding the compound's pharmacology, being cognizant of the profound influence of the cellular and assay context, and implementing standardized, validated protocols, researchers can significantly enhance the consistency and reliability of their findings. This guide serves as a foundational resource to empower scientists to generate high-quality, reproducible data that can be confidently interpreted and built upon by the wider scientific community.
References
-
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. [Link]
-
Prostanoid Receptor EP2 as a Therapeutic Target - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. (2021). The American Physiological Society. [Link]
-
The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle. (2013). MDPI. [Link]
-
EP2 receptor signaling pathways regulate classical activation of microglia. (2013). PubMed. [Link]
-
PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... (n.d.). ResearchGate. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role. (2021). Frontiers in Immunology. [Link]
-
What are EP2 agonists and how do they work?. (2024). Protheragen. [Link]
-
GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. (2024). Ateleris. [Link]
-
Lumbar Spinal Stenosis and Potential Management With Prostaglandin E>1>Analogs. (2021). American Journal of Physical Medicine & Rehabilitation. [Link]
-
EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacological Treatment of Degenerative Cervical Myelopathy: A Critical Review of Current Evidence. (2024). Neurospine. [Link]
-
Research Unveils How GPCR Ligands Vary Activation Levels. (2025). Mirage News. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. (n.d.). Scite.ai. [Link]
-
Identification of Prostaglandin E2 Receptor Subtype 2 As a Receptor Activated by OxPAPC. (2006). AHA Journals. [Link]
-
Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. (2023). AACR Journals. [Link]
-
Quantitative live-cell imaging of GPCR downstream signaling dynamics. (2022). Biochemical Journal. [Link]
-
Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy : design of a randomized controlled trial. (2018). ResearchGate. [Link]
-
Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. (2013). Department of Pharmacology and Chemical Biology. [Link]
-
Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy: design of a randomized controlled trial - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What is Limaprost used for?. (2024). Patsnap Synapse. [Link]
-
Prostaglandin F2 and EP2 Agonists Exert Different Effects on 3D 3T3-L1 Spheroids during Their Culture Phase - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparisons between the efficacy of limaprost alfadex and pregabalin in cervical spondylotic radiculopathy. (2018). Fukushima Journal of Medical Science. [Link]
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. What is Limaprost used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Limaprost | PGE Synthase | TargetMol [targetmol.com]
- 5. International Journal of Molecular Medicine [spandidos-publications.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle | MDPI [mdpi.com]
- 8. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. revvity.co.jp [revvity.co.jp]
- 14. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. woah.org [woah.org]
- 17. scbt.com [scbt.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharm.emory.edu [pharm.emory.edu]
- 21. ahajournals.org [ahajournals.org]
- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
